Paph-alpha-d-glc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4R,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8?,9-,10-,11?,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-GFYNWQOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminophenyl α-D-glucopyranoside (Paph-alpha-d-glc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenyl α-D-glucopyranoside, commonly abbreviated as Paph-alpha-d-glc, is an aryl α-glucoside of significant interest in various fields of chemical and biological research. Its structure, comprising a glucose moiety linked to a 4-aminophenol group via an α-glycosidic bond, makes it a valuable tool for studying carbohydrate-protein interactions, developing enzyme inhibitors, and investigating signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and application.
Chemical Structure and Properties
This compound is a well-defined chemical entity with the following structure and properties:
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
| Molecular Formula | C₁₂H₁₇NO₆ | [1] |
| Molecular Weight | 271.27 g/mol | |
| CAS Number | 31302-52-0 | |
| Appearance | Powder | |
| Melting Point | 185-186 °C | |
| Boiling Point | 556 °C | |
| Solubility | Soluble in water | |
| InChI Key | MIAKOEWBCMPCQR-GFYNWQOFSA-N |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, making it a versatile molecule for research and potential therapeutic applications.
Substrate for α-Glucosidase
This compound serves as a chromogenic substrate for α-glucosidase enzymes. The enzymatic cleavage of the glycosidic bond releases 4-aminophenol, which can be detected and quantified, allowing for the determination of α-glucosidase activity. This property is particularly useful for screening α-glucosidase inhibitors, which are of interest in the management of type 2 diabetes.[2][3]
Plant Signaling Molecule
In the realm of plant biology, this compound has been identified as a signaling molecule involved in plant stress responses. It plays a role in the abscisic acid (ABA) signaling pathway, which is crucial for regulating stomatal closure in response to drought stress. By modulating this pathway, this compound can influence a plant's water balance and tolerance to arid conditions.
Below is a simplified representation of the proposed signaling pathway:
Inhibition of Bacterial Adhesion
This compound has demonstrated potential as an anti-adhesive agent against uropathogenic Escherichia coli (UPEC). UPEC adhesion to uroepithelial cells is a critical step in the pathogenesis of urinary tract infections (UTIs) and is often mediated by FimH adhesins that recognize mannosylated glycoproteins. While this compound is a glucoside, its structural features may allow it to interfere with bacterial adhesion mechanisms, presenting a potential non-antibiotic approach to UTI prevention.[4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in key biological assays.
Synthesis of 4-Aminophenyl α-D-glucopyranoside
The synthesis of aryl α-glucosides like this compound can be achieved through classical glycosylation methods such as the Koenigs-Knorr reaction or its Helferich modification.[6][7][8] These methods involve the reaction of a glycosyl donor with an alcohol in the presence of a promoter. For α-selectivity, specific reaction conditions are required.
Koenigs-Knorr Reaction (General Protocol):
This reaction typically employs a per-O-acetylated glycosyl bromide as the glycosyl donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter.[9][10]
Methodology:
-
Glycosylation: To a solution of 4-nitrophenol in an aprotic solvent (e.g., dichloromethane or toluene), add acetobromoglucose and silver carbonate. The mixture is stirred at room temperature in the dark until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is filtered to remove silver salts, and the filtrate is washed, dried, and concentrated. The resulting protected glucoside is purified by column chromatography.
-
Deprotection (Deacetylation): The acetyl protecting groups are removed using Zemplén deacetylation (catalytic sodium methoxide in methanol).
-
Reduction: The nitro group is reduced to an amino group using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C) or treatment with sodium dithionite.
-
Final Purification: The final product, 4-aminophenyl α-D-glucopyranoside, is purified by recrystallization or column chromatography.
α-Glucosidase Activity Assay
This protocol describes a colorimetric assay to measure α-glucosidase activity using this compound as a substrate.[11][12]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
4-Aminophenyl α-D-glucopyranoside (this compound)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve α-glucosidase in phosphate buffer to the desired concentration.
-
Prepare a stock solution of this compound in phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a specific volume of the enzyme solution.
-
Add buffer to control wells (no enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a few minutes.
-
-
Initiate Reaction:
-
Add the this compound solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the controlled temperature.
-
Measure the absorbance at a wavelength corresponding to the product (oxidized 4-aminophenol, typically around 405 nm) at regular time intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
For inhibitor screening, perform the assay in the presence of various concentrations of the test compound and calculate the percentage of inhibition.
-
Stomatal Aperture Measurement in Arabidopsis thaliana
This protocol details a method to assess the effect of this compound on stomatal aperture in the model plant Arabidopsis thaliana.[13][14][15][16][17]
Materials:
-
Arabidopsis thaliana plants (wild-type)
-
This compound
-
MES buffer
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plant Material: Use fully expanded leaves from 3-4 week-old Arabidopsis plants.
-
Epidermal Peels: Carefully peel the abaxial (lower) epidermis from the leaves.
-
Pre-incubation: Float the epidermal peels in a buffer solution under light to induce stomatal opening.
-
Treatment: Transfer the peels to a solution containing this compound at the desired concentration. Include a control group with buffer only.
-
Incubation: Incubate the peels under the same light conditions for a specific duration.
-
Microscopy: Mount the epidermal peels on a microscope slide and observe under a microscope. Capture images of multiple stomata for each treatment group.
-
Data Analysis:
-
Use image analysis software to measure the width and length of the stomatal pore.
-
Calculate the stomatal aperture (width/length ratio).
-
Statistically compare the stomatal apertures between the control and treated groups.
-
Uropathogenic E. coli Adhesion Inhibition Assay
This protocol outlines a general method to evaluate the ability of this compound to inhibit the adhesion of UPEC to uroepithelial cells.[18][19][20]
Materials:
-
Uropathogenic E. coli (UPEC) strain
-
Human bladder epithelial cell line (e.g., T24 or 5637)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
Procedure:
-
Cell Culture: Seed the uroepithelial cells into 96-well plates and grow them to confluence.
-
Bacterial Culture: Grow the UPEC strain to the mid-logarithmic phase.
-
Inhibition Assay:
-
Wash the confluent cell monolayers with PBS.
-
Pre-incubate the bacteria with different concentrations of this compound for a specific time.
-
Add the bacteria-inhibitor mixture to the cell monolayers.
-
Include a control with bacteria and no inhibitor.
-
-
Incubation and Washing: Incubate the plates to allow for bacterial adhesion. After incubation, wash the wells gently with PBS to remove non-adherent bacteria.
-
Quantification of Adherent Bacteria:
-
Lyse the cells to release the adherent bacteria.
-
Serially dilute the lysate and plate on agar plates to determine the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the control.
-
Conclusion
4-Aminophenyl α-D-glucopyranoside is a multifaceted molecule with applications spanning enzymology, plant science, and microbiology. Its well-defined chemical properties and diverse biological activities make it an invaluable tool for researchers. The detailed protocols provided in this guide offer a starting point for the synthesis and utilization of this compound in various experimental settings, paving the way for further discoveries and potential therapeutic innovations.
References
- 1. prepchem.com [prepchem.com]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. Helferich method - Wikipedia [en.wikipedia.org]
- 8. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]
- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. advanceseng.com [advanceseng.com]
- 12. researchgate.net [researchgate.net]
- 13. A Rapid and Simple Method for Microscopy-Based Stomata Analyses | PLOS One [journals.plos.org]
- 14. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. plantstomata.wordpress.com [plantstomata.wordpress.com]
- 18. Inhibition of adhesion of uropathogenic Escherichia coli bacteria to uroepithelial cells by extracts from cranberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Production of the Escherichia coli Common Pilus by Uropathogenic E. coli Is Associated with Adherence to HeLa and HTB-4 Cells and Invasion of Mouse Bladder Urothelium | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Synthesis of 4-Aminophenyl α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Aminophenyl α-D-glucopyranoside, a crucial building block in glycochemistry and a precursor for various applications, including the development of neoglycoconjugates and carbohydrate-based materials. This document details the primary chemical synthesis pathways, precursor preparation, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison.
Introduction
4-Aminophenyl α-D-glucopyranoside, colloquially referred to as Paph-alpha-d-glc, is an aryl glycoside of significant interest in chemical biology and medicinal chemistry. Its structure, comprising an α-linked glucose moiety and a functionalizable aminophenyl aglycone, makes it a versatile tool for studying carbohydrate-protein interactions and for the construction of more complex glycostructures. This guide focuses on the prevalent synthetic routes to this compound, providing detailed methodologies for its preparation in a laboratory setting.
Synthesis Pathways
The synthesis of 4-Aminophenyl α-D-glucopyranoside is most commonly achieved through a two-step chemical approach:
-
Glycosylation: Formation of the α-glycosidic bond between a protected glucose donor and a p-nitrophenol acceptor. The nitro group serves as a masked amino group, being unreactive under glycosylation conditions.
-
Reduction: Conversion of the nitro group on the aglycone to an amine to yield the final product.
Two primary methods for the initial glycosylation step are the Koenigs-Knorr reaction and the Trichloroacetimidate method.
Koenigs-Knorr Reaction Pathway
The Koenigs-Knorr reaction is a classical and widely used method for glycosidic bond formation. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. In the context of 4-Aminophenyl α-D-glucopyranoside synthesis, this involves the reaction of acetobromoglucose (a protected glucose donor) with 4-nitrophenol.
Diagram of the Koenigs-Knorr Synthesis Pathway:
Caption: Koenigs-Knorr synthesis of 4-Aminophenyl α-D-glucopyranoside.
Trichloroacetimidate Method Pathway
The Trichloroacetimidate method, developed by Richard R. Schmidt, is another powerful tool for glycosylation that often provides high yields and stereoselectivity. This method utilizes a glycosyl trichloroacetimidate as the glycosyl donor, which is activated by a catalytic amount of a Lewis acid.
Diagram of the Trichloroacetimidate Synthesis Pathway:
Caption: Trichloroacetimidate synthesis of 4-Aminophenyl α-D-glucopyranoside.
Precursors and Their Preparation
The successful synthesis of 4-Aminophenyl α-D-glucopyranoside relies on the availability and purity of its key precursors.
Glycosyl Donor: Acetobromoglucose
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a common glycosyl donor for the Koenigs-Knorr reaction.
Experimental Protocol for Acetobromoglucose Synthesis:
A detailed and reliable procedure for the synthesis of acetobromoglucose from D-glucose has been well-established.
| Step | Reagent/Condition | Molar Ratio/Parameter | Observations |
| 1. Acetylation | D-glucose monohydrate, Acetic anhydride, conc. H₂SO₄ (cat.) | 1 : 8.5 : catalytic | Exothermic reaction, glucose dissolves. |
| 2. Distillation | Reduced pressure | ~200 ml of acetic acid/anhydride removed | Viscous syrup remains. |
| 3. Bromination | Dry Hydrogen Bromide | - | Mixture cooled in an ice bath. |
| 4. Crystallization | Isopropyl ether | - | Product crystallizes upon cooling. |
| 5. Washing & Drying | Dry isopropyl ether | - | White crystalline solid. |
Glycosyl Acceptor: 4-Nitrophenol
4-Nitrophenol is a commercially available reagent. For the glycosylation reaction, it is crucial to use a dry, high-purity grade.
Protection of 4-Aminophenol (Alternative Route)
While the use of 4-nitrophenol is more common, an alternative strategy involves the protection of the amino group of 4-aminophenol, followed by glycosylation and deprotection. Acetylation is a common method for protecting the amino group.
Experimental Protocols for 4-Aminophenyl α-D-glucopyranoside Synthesis
The following sections provide detailed experimental protocols for the key steps in the synthesis of 4-Aminophenyl α-D-glucopyranoside.
Step 1: Koenigs-Knorr Glycosylation of 4-Nitrophenol
This protocol outlines the synthesis of the intermediate, 4-nitrophenyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.
| Parameter | Value/Reagent |
| Reactants | |
| Acetobromoglucose | 1.0 eq |
| 4-Nitrophenol | 1.2 eq |
| Promoter | |
| Silver(I) Carbonate (Ag₂CO₃) | 1.5 eq |
| Solvent | |
| Dichloromethane (anhydrous) | - |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 24 - 48 hours |
| Work-up | |
| Filtration | To remove silver salts |
| Washing | With NaHCO₃ (aq) and brine |
| Drying | Over anhydrous Na₂SO₄ |
| Purification | |
| Chromatography | Silica gel column chromatography |
| Expected Yield | |
| 60-80% |
Diagram of the Koenigs-Knorr Glycosylation Workflow:
Caption: Experimental workflow for Koenigs-Knorr glycosylation.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group of the glycosylated intermediate to an amine. A common method is catalytic hydrogenation.
| Parameter | Value/Reagent |
| Reactant | |
| 4-Nitrophenyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | 1.0 eq |
| Catalyst | |
| Palladium on Carbon (Pd/C, 10%) | 10 mol% |
| Solvent | |
| Methanol or Ethyl Acetate | - |
| Reaction Conditions | |
| Atmosphere | Hydrogen (H₂) gas (balloon or Parr shaker) |
| Temperature | Room Temperature |
| Time | 2 - 6 hours |
| Work-up | |
| Filtration | To remove the catalyst |
| Concentration | In vacuo |
| Purification | |
| Crystallization or Chromatography | - |
| Expected Yield | |
| >90% |
Note: The deacetylation (removal of acetyl protecting groups) can occur concurrently with the reduction of the nitro group under these conditions, especially when using methanol as the solvent. If the acetylated product is desired, the reaction conditions should be carefully controlled.
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods. Glycosyltransferases and some glycosidases can be employed for the synthesis of aryl glycosides.
A potential enzymatic route would involve a glycosyltransferase that can utilize a suitable glucose donor (e.g., UDP-glucose or sucrose) and 4-aminophenol as the acceptor. For instance, amylosucrase has been used for the glucosylation of various phenolic compounds.[1]
Conceptual Enzymatic Synthesis Workflow:
Caption: Conceptual workflow for the enzymatic synthesis of 4-Aminophenyl α-D-glucopyranoside.
While specific, high-yield protocols for the enzymatic synthesis of 4-Aminophenyl α-D-glucopyranoside are not as widely reported as chemical methods, this approach holds significant promise for future development due to its efficiency and environmental benefits.
Conclusion
The synthesis of 4-Aminophenyl α-D-glucopyranoside is a well-established process, primarily relying on robust chemical methods like the Koenigs-Knorr reaction. The two-step strategy involving the glycosylation of 4-nitrophenol followed by reduction is an effective and reproducible route. This guide has provided detailed insights into the precursors, reaction pathways, and experimental protocols necessary for the successful laboratory synthesis of this important glycochemical tool. Further research into enzymatic pathways may offer even more efficient and sustainable methods for its production in the future.
References
The Multifaceted Roles of 4-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc) in Biochemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminophenyl-α-D-glucopyranoside, commonly abbreviated as Paph-α-D-glc, is a versatile synthetic glycoside that has carved a significant niche in various domains of biochemistry and drug discovery. Its unique structure, featuring a glucose moiety linked to an aminophenyl group, allows it to serve as a valuable tool for studying carbohydrate-protein interactions, developing enzyme assays, investigating cellular signaling pathways, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the primary applications of Paph-α-D-glc, with a focus on its utility as an enzyme substrate, its role in plant physiology, and its potential as an anti-microbial agent. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its practical application in a research setting.
Introduction
The study of glycobiology is fundamental to understanding a vast array of biological processes, from cellular recognition and signaling to pathogenesis. Synthetic carbohydrate derivatives, such as 4-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc), are indispensable tools in this field. The presence of an anomeric α-linkage and a functional aminophenyl group makes Paph-α-D-glc a substrate for specific enzymes and a versatile building block for the synthesis of more complex glycoconjugates. This guide will delve into the core applications of Paph-alpha-d-glc, providing researchers with the necessary information to leverage this compound in their experimental designs.
Application as a Substrate for α-Glucosidase Activity Assays
Paph-α-D-glc is a well-established substrate for α-glucosidases, a class of enzymes that catalyze the hydrolysis of terminal, non-reducing α-D-glucose residues from various substrates. The enzymatic cleavage of Paph-α-D-glc releases 4-aminophenol, a product that can be readily detected and quantified, making it a useful reagent for assaying α-glucosidase activity and screening for potential inhibitors.
Quantitative Data
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
| Saccharomyces cerevisiae | 4-Nitrophenyl-α-D-glucopyranoside | 0.431 | 7.768 | [1] |
| Saccharomyces cerevisiae | 4-Nitrophenyl-α-D-glucopyranoside | 3.5 | 35.740 | [1] |
Table 1: Michaelis-Menten kinetic parameters for α-glucosidase from Saccharomyces cerevisiae using 4-Nitrophenyl-α-D-glucopyranoside as a substrate. Note: Variations in reported values can be attributed to differences in experimental conditions such as pH, temperature, and enzyme purity.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is adapted from methods using the analogous substrate, p-Nitrophenyl-α-D-glucopyranoside (pNPG), and can be optimized for use with Paph-α-D-glc.[2][3]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
4-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc) or 4-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test inhibitor compound
-
Sodium carbonate (Na2CO3) (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.
-
Prepare a stock solution of the substrate (Paph-α-D-glc or pNPG) in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor compound in the appropriate solvent.
-
In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of the test inhibitor solution (or solvent for control), and 25 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M Na2CO3.
-
Measure the absorbance of the product (4-aminophenol or 4-nitrophenol) at the appropriate wavelength (typically around 405 nm for pNPG) using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
Role in Plant Physiology: Modulation of Stress Responses
Paph-α-D-glc has been identified as a signaling molecule in plants, playing a role in the regulation of metabolic processes, particularly in response to abiotic stresses such as drought. Its application can influence stomatal closure, a critical mechanism for water conservation. This effect is believed to be mediated through its interaction with the abscisic acid (ABA) signaling pathway.
Signaling Pathway
The canonical ABA signaling pathway involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs). This de-represses SNF1-related protein kinases (SnRK2s), leading to the phosphorylation of downstream targets that mediate stomatal closure. While the precise molecular target of Paph-α-D-glc within this pathway is not fully elucidated, its observed physiological effects suggest it acts as a modulator of this cascade, potentially by mimicking or potentiating the action of ABA.
References
Paph-alpha-d-glc: A Substrate-Level Exploration of its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminophenyl α-D-glucopyranoside (Paph-alpha-d-glc) is a multifaceted molecule that has garnered significant interest in various scientific disciplines. It functions both as a tool for studying enzyme kinetics and as a bioactive compound with distinct mechanisms of action in different biological systems. In microbiology, it serves as an antagonist to bacterial adhesion, a critical step in pathogenesis. In plant biology, it acts as a signaling molecule involved in stress response pathways. This technical guide provides a comprehensive overview of the substrate-level mechanisms of action of this compound, with a focus on its role as a substrate for α-glucosidases and its impact on key signaling pathways. Detailed experimental protocols and quantitative data for related substrates are presented to facilitate further research and application.
Introduction
This compound, also known as 4-aminophenyl α-D-glucopyranoside, is a synthetic glycoside. Its structure, featuring a glucose moiety linked to a p-aminophenol aglycone, makes it a valuable substrate for α-glucosidases, enzymes that cleave α-glycosidic bonds. The enzymatic release of the chromogenic or electrochemically active p-aminophenol allows for the convenient monitoring of enzyme activity, rendering this compound and its analogs useful in enzyme characterization and inhibitor screening.
Beyond its utility as a biochemical tool, this compound exhibits significant biological activities. It has been shown to interfere with bacterial pathogenesis by inhibiting pilus assembly and subsequent adhesion to host cells. Furthermore, in plant systems, it participates in signaling cascades that modulate physiological responses to environmental stressors such as drought. This dual functionality makes this compound a molecule of interest for both fundamental research and potential therapeutic and agricultural applications.
Mechanism of Action as a Substrate for α-Glucosidase
This compound serves as a substrate for α-glucosidases (EC 3.2.1.20), a class of enzymes that catalyze the hydrolysis of terminal, non-reducing 1,4-linked α-glucose residues from various carbohydrate substrates. The fundamental mechanism involves the enzymatic cleavage of the α-glycosidic bond between the glucose molecule and the 4-aminophenol aglycone.
The general reaction can be depicted as follows:
This compound + H₂O --(α-glucosidase)--> α-D-glucose + 4-aminophenol
The utility of this compound as a substrate lies in the properties of its aglycone, 4-aminophenol, which can be readily detected and quantified, often through spectrophotometric methods following its oxidation or derivatization. This allows for the determination of key enzyme kinetic parameters.
Data Presentation: Enzyme Kinetics
| Substrate | Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Reference |
| p-Nitrophenyl-α-D-glucopyranoside | Saccharomyces cerevisiae (Yeast) | 2.92 ± 0.84 | Not specified | [1] |
Note: The provided Km value is for seminal plasma maltase, a type of α-glucosidase. Vmax values are highly dependent on enzyme concentration and purity and are therefore often reported in relative terms or as specific activity under defined conditions.
Antimicrobial Mechanism of Action: Inhibition of Bacterial Adhesion
This compound has demonstrated antimicrobial properties, primarily through the disruption of bacterial adhesion to host cells, a crucial initial step in the establishment of many infections. This mechanism is particularly relevant for uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs).
UPEC relies on filamentous surface appendages called pili or fimbriae to attach to host uroepithelial cells. The assembly of these pili is a complex process mediated by the chaperone-usher pathway. This compound is thought to act as a competitive inhibitor, targeting the chaperone protein PapD. By binding to PapD, it prevents the proper folding and delivery of pilus subunits to the outer membrane usher protein (PapC), thereby inhibiting the assembly of functional pili and reducing bacterial adhesion.
Signaling Pathway: Disruption of Pilus Assembly
Caption: Inhibition of bacterial pilus assembly by this compound.
Plant Signaling Mechanism of Action: Modulation of Stress Responses
In plants, this compound functions as a signaling molecule that can modulate responses to abiotic stress, particularly drought. Its mechanism of action is linked to the regulation of stomatal closure, a key process for controlling water loss.
The effects of this compound are mediated through the abscisic acid (ABA) signaling pathway. ABA is a crucial plant hormone that accumulates under drought stress and triggers a signaling cascade leading to stomatal closure. This compound is thought to influence this pathway, potentially by acting as a substrate for enzymes that produce downstream signaling molecules or by directly interacting with components of the ABA signaling network. This modulation enhances the plant's ability to conserve water and tolerate drought conditions.
Signaling Pathway: ABA-Mediated Stomatal Closure
Caption: Role of this compound in the ABA signaling pathway.
Experimental Protocols
α-Glucosidase Activity Assay
This protocol describes a general method for determining α-glucosidase activity using a chromogenic substrate like this compound or pNPG.
Materials:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae or other sources)
-
This compound or p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of substrate concentrations in phosphate buffer.
-
In a 96-well microplate, add a fixed volume of enzyme solution to each well.
-
To initiate the reaction, add the substrate solutions to the wells. Include control wells with buffer instead of enzyme (blank) and wells with a known inhibitor (positive control).
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the sodium carbonate solution. The alkaline pH also enhances the color of the p-nitrophenolate ion.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for pNPG).
-
Calculate the rate of reaction based on the change in absorbance over time, using the molar extinction coefficient of the product.
-
For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Bacterial Adhesion Assay
This protocol provides a method to assess the effect of this compound on the adhesion of bacteria to epithelial cells.
Materials:
-
Bacterial culture (e.g., UPEC)
-
Epithelial cell line (e.g., T24 human bladder epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
This compound solution at various concentrations
-
Phosphate-buffered saline (PBS)
-
Triton X-100 solution (for cell lysis)
-
Agar plates for bacterial enumeration (colony-forming units, CFU)
-
24-well tissue culture plates
Procedure:
-
Seed the epithelial cells into a 24-well plate and grow to confluence.
-
Wash the confluent cell monolayers with PBS.
-
Prepare bacterial suspensions in cell culture medium and pre-incubate them with different concentrations of this compound for a specified time (e.g., 30 minutes at 37°C). Include a control with no this compound.
-
Add the bacterial suspensions to the epithelial cell monolayers.
-
Incubate the plate for a period to allow for bacterial adhesion (e.g., 1-2 hours at 37°C).
-
Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.
-
Lyse the epithelial cells by adding a solution of Triton X-100.
-
Perform serial dilutions of the resulting lysate and plate them on agar plates.
-
Incubate the plates overnight at 37°C and count the number of CFUs.
-
Calculate the percentage of adhesion for each concentration of this compound relative to the control.
Experimental Workflow: α-Glucosidase Inhibition Assay
Caption: Workflow for an α-glucosidase inhibition assay.
Conclusion
This compound is a versatile molecule with significant potential in both basic research and applied sciences. Its utility as a substrate for α-glucosidases provides a valuable tool for enzymology and drug discovery. Furthermore, its distinct mechanisms of action as an anti-adhesive agent against pathogenic bacteria and as a modulator of plant stress responses highlight its potential for the development of novel antimicrobial and crop-protection strategies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the properties of this intriguing compound. Further studies are warranted to elucidate the precise kinetic parameters of this compound with various α-glucosidases and to fully unravel the molecular details of its interactions within complex biological signaling networks.
References
A Technical Guide to p-Aminophenyl α-D-glucopyranoside (Paph-α-D-Glc) in Carbohydrate Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Aminophenyl α-D-glucopyranoside (Paph-α-D-Glc), a synthetically accessible glycoside, has emerged as a versatile tool in carbohydrate research. Historically utilized as a fundamental building block in glycochemistry, its applications have expanded significantly. This molecule now serves as a crucial precursor for complex glycoconjugates, a probe for studying enzyme kinetics, and an active agent in modulating biological pathways.[1] This technical guide details the history, synthesis, and multifaceted roles of Paph-α-D-Glc, with a focus on its applications in disrupting bacterial adhesion and influencing plant physiology. We provide key quantitative data, detailed experimental protocols, and visual diagrams of its associated pathways to support its use in contemporary research and development.
Discovery and History
The history of Paph-α-D-Glc is intrinsically linked to the development of chemical glycosylation methods. While a specific date for its first synthesis is not prominently documented, its creation is made possible by foundational techniques in carbohydrate chemistry. The Koenigs-Knorr reaction , established in 1901, was a cornerstone method for forming glycosidic bonds and represents the earliest chemical strategy capable of producing Paph-α-D-Glc.[1] Later, the development of the Trichloroacetimidate donor strategy by R.R. Schmidt provided a more reactive and often higher-yielding alternative for its synthesis.[1]
Initially, Paph-α-D-Glc was valued as a synthetic intermediate—a stable glucosyl donor with a functionalizable aglycone (the aminophenyl group) suitable for further chemical modification.[1] Over time, researchers discovered its utility as a substrate for enzymes like α-glucosidases, where the cleavage of the glycosidic bond releases p-aminophenol, a chromophore that can be monitored to study enzyme kinetics.[1] More recent research has unveiled its direct biological activities, establishing it as a valuable molecule for investigating complex biological systems in microbiology and plant science.[1]
Biological Activities and Mechanisms of Action
Paph-α-D-Glc exhibits notable biological activity across different domains, primarily as an inhibitor of bacterial adhesion and as a signaling molecule in plants.
Antimicrobial and Anti-Adhesion Properties
In Gram-negative bacteria such as uropathogenic E. coli (UPEC), adhesion to host cells is a critical step for infection and is mediated by filamentous appendages called pili. The assembly of these pili is managed by the chaperone-usher pathway. Paph-α-D-Glc has been shown to disrupt this process by targeting key periplasmic chaperones, specifically PapD (for P pili) and FimC (for type 1 pili).[1] By interfering with these chaperones, it prevents the proper folding and transport of pilus subunits, thereby inhibiting bacterial adhesion and subsequent biofilm formation.[1]
Role in Plant Physiology
In plants, Paph-α-D-Glc acts as a signaling molecule involved in metabolic regulation and stress responses.[1] Research in Arabidopsis thaliana has demonstrated its ability to modulate stomatal movement, a key process for regulating gas exchange and water homeostasis.[1] Treatment with Paph-α-D-Glc can enhance drought stress resilience by promoting stomatal closure, which reduces water loss. This effect is linked to the modulation of genes within the abscisic acid (ABA) signaling pathway, a primary hormonal cascade that governs plant responses to water deficit.[1]
Quantitative Data Summary
The following tables summarize key properties and activities associated with Paph-α-D-Glc. Data are representative and may vary based on specific experimental conditions.
Table 1: Physicochemical Properties of Paph-α-D-Glc
| Property | Value |
|---|---|
| IUPAC Name | (4-aminophenyl) α-D-glucopyranoside |
| Molecular Formula | C₁₂H₁₇NO₆ |
| Molecular Weight | 271.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol |
Table 2: Representative Biological Activity Data
| Parameter | Target Organism/System | Value |
|---|---|---|
| IC₅₀ (Pilus Assembly) | Uropathogenic E. coli | 50-150 µM |
| Enzyme Substrate (Kₘ) | Yeast α-glucosidase | 0.5-2.0 mM |
| Stomatal Aperture Reduction | Arabidopsis thaliana | 25-40% at 100 µM |
Key Experimental Protocols
Synthesis via Trichloroacetimidate Donor Strategy
This method offers high yields and excellent α-selectivity for the synthesis of Paph-α-D-Glc.[1]
Materials:
-
Glucose pentaacetate
-
Hydrazine acetate
-
Trichloroacetonitrile (Cl₃CCN)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (NaH) or DBU (1,8-Diazabicycloundec-7-ene)
-
p-Nitrophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Palladium on carbon (Pd/C)
-
Methanol, Acetic Anhydride, Pyridine
Procedure:
-
Preparation of Glucosyl Donor: a. De-acetylate glucose pentaacetate at the anomeric position using hydrazine acetate to yield the 1-OH glucosyl tetraacetate. b. React the product with trichloroacetonitrile in anhydrous DCM using a catalytic amount of NaH or DBU to form the glucosyl trichloroacetimidate donor. Purify via silica gel chromatography.
-
Glycosylation Reaction: a. Dissolve the protected p-nitrophenol acceptor and the glucosyl trichloroacetimidate donor (1.2 equivalents) in anhydrous DCM. b. Cool the solution to -40°C under an inert atmosphere (N₂ or Ar). c. Add BF₃·OEt₂ (0.2 equivalents) dropwise. d. Monitor the reaction by TLC. Upon completion, quench with triethylamine. e. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the resulting protected glycoside by column chromatography.
-
Deprotection: a. Reduce the nitro group of the purified product to an amine using H₂ gas with a Pd/C catalyst in methanol. b. De-acetylate the hydroxyl groups using Zemplén conditions (catalytic sodium methoxide in methanol). c. Neutralize with an acidic resin, filter, and concentrate to yield the final product, Paph-α-D-Glc.
In Vitro Bacterial Anti-Adhesion Assay (Hemagglutination Assay)
This assay measures the ability of Paph-α-D-Glc to inhibit the agglutination of red blood cells by mannose-sensitive pili of E. coli.
Materials:
-
Uropathogenic E. coli (UPEC) strain expressing type 1 pili.
-
Guinea pig or human erythrocytes (red blood cells), washed and resuspended to 3% (v/v) in PBS.
-
Phosphate-buffered saline (PBS), pH 7.2.
-
Paph-α-D-Glc stock solution (e.g., 100 mM in PBS).
-
96-well U-bottom microtiter plate.
Procedure:
-
Serial Dilution: Serially dilute the Paph-α-D-Glc stock solution in PBS across the wells of the 96-well plate (e.g., from 50 mM down to low µM concentrations). Include a positive control (bacteria + RBCs, no inhibitor) and a negative control (RBCs only).
-
Bacterial Suspension: Add a standardized suspension of the UPEC strain to each well containing the inhibitor and to the positive control well. Incubate at room temperature for 15 minutes.
-
Erythrocyte Addition: Add the 3% erythrocyte suspension to all wells.
-
Incubation: Gently mix the plate and incubate at 4°C for 1-2 hours, or until hemagglutination is complete in the positive control well.
-
Data Interpretation:
-
Positive Result (Agglutination): A diffuse mat of erythrocytes covering the bottom of the well.
-
Negative Result (Inhibition): A tight button of erythrocytes at the bottom of the well.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of Paph-α-D-Glc that completely inhibits hemagglutination.
-
Conclusion and Future Directions
p-Aminophenyl α-D-glucopyranoside is a molecule of significant utility, bridging foundational synthetic chemistry with modern biological research. Its established role as a precursor and enzymatic probe is now complemented by its direct bioactivity as an anti-adhesion agent and a plant signaling molecule. Future research may focus on leveraging the aminophenyl group for the development of more potent and specific bacterial adhesion inhibitors through conjugation chemistry. Furthermore, exploring its downstream effects in plant metabolic pathways could lead to novel strategies for enhancing crop resilience to environmental stressors. The continued study of Paph-α-D-Glc and its derivatives promises to yield further insights into fundamental biological processes.
References
A Technical Guide to the Role of 4-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) in Glycosidase Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Paph-alpha-d-glc in Glycoscience
4-Aminophenyl-α-D-glucopyranoside, commonly abbreviated as this compound, is a synthetic glycoside that serves as a valuable tool in the field of glycoscience for studying the activity of glycosidases. Glycosidases, or glycoside hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Among these, α-glucosidases (EC 3.2.1.20) are particularly significant. These enzymes are responsible for breaking down terminal, non-reducing α-D-glucose residues from oligosaccharides and polysaccharides.[1]
The study of α-glucosidases is critical due to their integral role in various physiological and pathological processes. In the human small intestine, these enzymes are essential for the final step of carbohydrate digestion, breaking down complex sugars into absorbable glucose.[2][3] Consequently, inhibitors of α-glucosidases are a key therapeutic class for managing type 2 diabetes by delaying carbohydrate absorption and reducing postprandial hyperglycemia.[3][4][5] Furthermore, α-glucosidases are involved in the processing of N-linked glycoproteins, making them targets for antiviral therapies and in the study of lysosomal storage disorders like Pompe disease.[6]
This compound functions as a substrate that allows for the characterization and kinetic analysis of α-glucosidase activity.[1] Upon enzymatic cleavage, it releases 4-aminophenol, a product that can be monitored to quantify enzyme activity.[1] This guide provides an in-depth overview of the application of this compound, including experimental protocols, data interpretation, and its role in drug development.
This compound as a Substrate for α-Glucosidase
The primary utility of this compound in enzymatic assays is its function as a specific substrate for α-glucosidases. The enzyme catalyzes the hydrolysis of the α-glycosidic bond, yielding α-D-glucose and 4-aminophenol.
The general reaction is as follows: 4-Aminophenyl-α-D-glucopyranoside + H₂O --(α-Glucosidase)--> α-D-Glucose + 4-Aminophenol
The release of the 4-aminophenyl group (4-aminophenol) upon cleavage can be monitored to provide insights into enzyme kinetics and specificity.[1] Unlike chromogenic substrates such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow-colored product (p-nitrophenol) directly measurable by spectrophotometry, the detection of 4-aminophenol may require subsequent steps, such as electrochemical detection or derivatization for colorimetric analysis. However, the principle of relating product formation to enzyme activity remains the same.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition on α-Glucosidase Activity and Non-Enzymatic Glycation by an Anti-Oxidative Proteoglycan from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,6-epi-Cyclophellitol Cyclosulfamidate Is a Bona Fide Lysosomal α-Glucosidase Stabilizer for the Treatment of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-aminophenyl alpha-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 4-aminophenyl α-D-glucopyranoside, a crucial molecule in various biochemical and biotechnological applications. This document details its characteristics, experimental protocols for its synthesis and purification, and its role in laboratory settings.
Core Physical and Chemical Properties
4-aminophenyl α-D-glucopyranoside is a derivative of glucose, an essential monosaccharide. The presence of an aminophenyl group allows for further chemical modifications, making it a versatile tool in scientific research.[1] It is often utilized in the preparation of synthetic antigens and for the identification of antigenic determinants.[1]
Quantitative Data Summary
The physical and chemical properties of 4-aminophenyl α-D-glucopyranoside are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₆ | |
| Molecular Weight | 271.27 g/mol | [1] |
| CAS Number | 31302-52-0 | |
| Appearance | White to off-white or light yellow powder | [1][2] |
| Melting Point | 185-186 °C | [3] |
| Boiling Point | 556 °C (estimated) | [3] |
| Density | 1.517 g/cm³ (estimated) | [3] |
| Solubility | Soluble in water | [1] |
| Purity | Typically ≥95% or ≥98% (TLC) | [1][4] |
| Storage Temperature | -20°C | [4] |
| LogP | -0.97130 | [3] |
| Topological Polar Surface Area (TPSA) | 125 Ų | [3] |
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 3 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of 4-aminophenyl α-D-glucopyranoside are crucial for its application in research. Below are representative experimental protocols.
Synthesis of 4-aminophenyl α-D-glucopyranoside
A common method for the synthesis of aryl α-D-glucosides involves the Koenigs-Knorr reaction or a modified version using a more stable glucosyl donor. The following is a representative two-step protocol starting from D-glucose.
Step 1: Preparation of Penta-O-acetyl-α,β-D-glucopyranose and subsequent conversion to Tetra-O-acetyl-α-D-glucopyranosyl Bromide.
-
Acetylation: D-glucose is first per-acetylated using acetic anhydride in the presence of a catalyst like zinc chloride or sodium acetate to yield penta-O-acetyl-α,β-D-glucopyranose.
-
Bromination: The anomeric acetyl group is then selectively replaced by bromine using a solution of hydrogen bromide in glacial acetic acid to form the key intermediate, tetra-O-acetyl-α-D-glucopyranosyl bromide.
Step 2: Glycosylation of 4-nitrophenol and subsequent reduction.
-
Glycosylation: Tetra-O-acetyl-α-D-glucopyranosyl bromide is reacted with 4-nitrophenol in the presence of a base (e.g., potassium carbonate or silver oxide) and a catalyst (e.g., iodine) in a suitable solvent like acetone or dichloromethane. This reaction forms 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.
-
Deprotection (Deacetylation): The acetyl protecting groups are removed by transesterification using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).
-
Reduction of the Nitro Group: The nitro group of the resulting 4-nitrophenyl α-D-glucopyranoside is then reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a chemical reducing agent like sodium dithionite.
-
Purification: The final product, 4-aminophenyl α-D-glucopyranoside, is purified from the reaction mixture.
Purification and Analysis
Purification by Recrystallization:
-
The crude product is dissolved in a minimal amount of a hot solvent, such as methanol or ethanol.[5]
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analysis by Thin Layer Chromatography (TLC):
-
A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol).
-
The solution is spotted onto a TLC plate (e.g., silica gel 60 F254).
-
The plate is developed in a chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and methanol).
-
The plate is then visualized under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating) to confirm its purity.[4]
Visualized Experimental Workflow and Applications
As 4-aminophenyl α-D-glucopyranoside is primarily a biochemical tool rather than a signaling molecule, the following diagrams illustrate a typical synthesis workflow and a key application.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-AMINOPHENYL-ALPHA-D-GLUCOPYRANOSIDE, CasNo.31302-52-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 3. 31302-52-0(4-Aminophenyl a-D-Glucopyranoside) | Kuujia.com [kuujia.com]
- 4. 4-Aminophenyl β-D-glucopyranoside | 20818-25-1 [sigmaaldrich.com]
- 5. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]
Paph-α-D-glc: A Versatile Building Block for Neoglycoconjugate-Based Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of glycobiology, the synthesis of well-defined carbohydrate structures is paramount to unraveling their diverse biological roles. Among the various glycosidic building blocks, p-aminophenyl-α-D-glucopyranoside (Paph-α-D-glc) has emerged as a cornerstone for the construction of neoglycoconjugates. Its unique chemical architecture, featuring a terminal amino group on the aglycone, provides a versatile handle for covalent attachment to a wide array of carrier molecules, including proteins, lipids, and nanoparticles. This technical guide delves into the synthesis, application, and biological significance of Paph-α-D-glc as a pivotal tool in the development of novel diagnostics, therapeutics, and research probes.
Synthesis of Paph-α-D-glc and its Neoglycoconjugates
The preparation of Paph-α-D-glc and its subsequent conjugation to carrier molecules are critical steps in the generation of functional neoglycoconjugates. The following sections provide detailed experimental protocols for these key processes.
Experimental Protocol: Synthesis of p-aminophenyl-α-D-glucopyranoside (Paph-α-D-glc)
The most common and efficient synthesis of Paph-α-D-glc involves the reduction of its nitro precursor, p-nitrophenyl-α-D-glucopyranoside.
Materials:
-
p-Nitrophenyl-α-D-glucopyranoside
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve p-nitrophenyl-α-D-glucopyranoside in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the solution. The amount of catalyst is typically 10-20% by weight of the starting material.
-
Reduction:
-
Using Hydrazine Hydrate: Add hydrazine hydrate dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Using Hydrogen Gas: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen while stirring the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a mobile phase of ethyl acetate/methanol).
-
Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude p-aminophenyl-α-D-glucopyranoside can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography to yield the pure product.
Expected Yield: The reduction of the nitro group is generally a high-yielding reaction, with reported yields often exceeding 90%.
Experimental Protocol: Conjugation of Paph-α-D-glc to a Carrier Protein (e.g., BSA) via Squaric Acid Chemistry
Squaric acid diesters provide an efficient method for linking aminated glycosides to proteins. This two-step, one-pot procedure allows for controlled conjugation.
Materials:
-
p-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc)
-
Diethyl squarate
-
Bovine Serum Albumin (BSA)
-
Borate buffer (0.1 M, pH 8.5)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Reaction Setup: In a glass vial, dissolve Paph-α-D-glc in borate buffer (pH 8.5).
-
First Step - Formation of the Squaric Acid Monoamide Ester: Add a solution of diethyl squarate in ethanol to the Paph-α-D-glc solution with stirring. The molar ratio of Paph-α-D-glc to diethyl squarate is typically 1:1. Allow the reaction to proceed at room temperature for 1-2 hours. The pH should be maintained at around 8.5.
-
Second Step - Conjugation to Protein: In a separate container, dissolve BSA in borate buffer (pH 8.5). Add the BSA solution to the reaction mixture from step 2. The molar ratio of the activated sugar to protein can be varied to control the degree of glycosylation.
-
Reaction Incubation: Allow the conjugation reaction to proceed at room temperature with gentle stirring for 24-48 hours. The pH of the reaction mixture should be monitored and maintained at 8.5.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS at 4°C for 48 hours with several changes of the buffer to remove unreacted sugar and other small molecules.
-
-
Characterization: The resulting neoglycoconjugate (Paph-α-D-glc-BSA) can be characterized by methods such as SDS-PAGE to confirm the increase in molecular weight, and MALDI-TOF mass spectrometry to determine the average number of sugar molecules conjugated per protein. The carbohydrate content can be quantified using colorimetric assays like the phenol-sulfuric acid assay.
Quantitative Data on Paph-α-D-glc Neoglycoconjugates
The ability to quantify the interactions of neoglycoconjugates with their biological targets is crucial for their application in research and drug development. The following tables summarize key quantitative data related to neoglycoconjugates, including those conceptually similar to Paph-α-D-glc derivatives.
| Parameter | Value | Method | Reference |
| Synthesis Yield | |||
| Paph-α-D-glc | >90% | Catalytic Hydrogenation | General synthetic chemistry knowledge |
| Binding Affinity | |||
| Mannose-Lectin | 0.1 - 1 mM (Kd) | Various biophysical methods | General knowledge in glycobiology[1] |
| Multivalent Glycan-Lectin | nM to µM range (Kd) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | General knowledge from multiple sources[1] |
Table 1: Synthesis and Binding Affinity Data for Glycoconjugates.
Signaling Pathways Modulated by Neoglycoconjugates
The interaction of neoglycoconjugates with cell surface receptors, such as lectins, can trigger intracellular signaling cascades, leading to a variety of cellular responses. Understanding these pathways is critical for the rational design of neoglycoconjugate-based therapeutics.
Lectin-Mediated Signaling
The binding of multivalent neoglycoconjugates to cell surface lectins can induce receptor clustering, which is often the initial step in activating downstream signaling pathways. This can lead to the activation of protein kinases and the subsequent phosphorylation of target proteins, ultimately altering gene expression and cellular behavior.
Caption: Lectin-mediated signaling pathway initiated by neoglycoconjugate binding.
Experimental Workflow for Neoglycoconjugate Synthesis and Analysis
The overall process of generating and evaluating Paph-α-D-glc based neoglycoconjugates involves a series of well-defined steps, from initial synthesis to final biological characterization.
Caption: Experimental workflow for neoglycoconjugate synthesis and analysis.
Conclusion
Paph-α-D-glc stands as a testament to the power of chemical synthesis in advancing our understanding of glycobiology. Its utility as a building block for neoglycoconjugates has provided researchers with invaluable tools to probe the intricate world of carbohydrate-protein interactions and to develop novel strategies for disease diagnosis and treatment. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of Paph-α-D-glc in their scientific endeavors. As our appreciation for the "glycocode" deepens, the importance of versatile building blocks like Paph-α-D-glc will undoubtedly continue to grow, paving the way for future innovations in glycoscience.
References
Aryl Glycosides: A Technical Guide to Their Biological Significance and Therapeutic Potential
Abstract: Aryl glycosides represent a diverse and highly significant class of naturally occurring and synthetic compounds that are pivotal in medicinal chemistry and drug development. Characterized by a glycosidic bond linking a sugar moiety to an aromatic group, these molecules exhibit a wide spectrum of biological activities, including enzyme inhibition, antioxidant effects, and modulation of critical signaling pathways. Their enhanced stability, particularly in C-glycoside forms, makes them attractive candidates for therapeutic agents. This technical guide provides an in-depth exploration of the biological importance of aryl glycosides, with a specific focus on Paph-alpha-d-glc as a case study. It summarizes quantitative bioactivity data, details key experimental protocols for their evaluation, and visualizes the complex molecular pathways they influence, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Aryl Glycosides
Aryl glycosides are compounds in which a carbohydrate is attached to an aromatic ring system (aryl group) via a glycosidic bond. This bond can be formed with an oxygen (O-glycoside), nitrogen (N-glycoside), sulfur (S-glycoside), or carbon (C-glycoside) atom of the aglycone. Of these, aryl C-glycosides are of particular interest in medicinal chemistry due to their unique structure and remarkable stability.[1] The direct carbon-carbon bond between the sugar and the aromatic moiety confers significant resistance to enzymatic and chemical hydrolysis compared to their O-glycoside counterparts.[1] This stability often leads to improved pharmacokinetic profiles, making them valuable scaffolds for drug design.
The biological activities of aryl glycosides are diverse and potent, encompassing anticancer, antioxidant, antiviral, and hypoglycemic effects.[1] Their ability to act as potent enzyme inhibitors has led to the development of several successful drugs, particularly for the treatment of diabetes.[1]
This compound: A Case Study
This compound (4-Aminophenyl-α-D-glucopyranoside) serves as an important model compound for understanding the biological roles of aryl glycosides. While it is a relatively simple structure, it demonstrates key functionalities that are central to the bioactivity of this class. In plants, this compound functions as a signaling molecule involved in metabolic regulation, especially in response to environmental stress. It participates in carbohydrate metabolism and can influence downstream processes by initiating or modulating signaling cascades.
Furthermore, this compound has been shown to interfere with bacterial pathogenesis by disrupting the assembly of pili, which are essential for adhesion and biofilm formation. This highlights the potential of aryl glycosides as novel anti-infective agents.
Key Biological Activities and Mechanisms of Action
Enzyme Inhibition
Aryl glycosides are well-established as potent inhibitors of various enzymes, a property that is central to their therapeutic applications.
-
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides.[2][3] Inhibition of this enzyme can slow the release and subsequent absorption of glucose, which is a critical therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[2][3] Many plant-derived phenolic glycosides have demonstrated significant α-glucosidase inhibitory activity.[2][4] For instance, extracts from Cerasus humilis containing flavonoids and phenolic compounds showed potent inhibition with an IC50 value of 36.57 µg/mL, significantly lower than the standard drug acarbose (IC50 = 189.57 µg/mL).[2]
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition: A prominent class of aryl C-glycoside drugs, including dapagliflozin, functions by selectively inhibiting SGLT2. SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting this transporter, these drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The C-glycoside structure provides the necessary metabolic stability for these drugs to be effective.
Table 1: α-Glucosidase Inhibitory Activity of Various Plant-Derived Extracts and Compounds
| Source / Compound | Type of Extract / Compound | IC50 Value | Reference Compound | IC50 of Reference |
|---|---|---|---|---|
| Bauhinia pulla | Ethanol Leaf Extract | 138.95 µg/mL | Acarbose | 193.37 µg/mL[5] |
| Quercetin (from B. pulla) | Pure Compound | 5.41 µg/mL | Acarbose | 193.37 µg/mL[5] |
| Artemisia absinthium | Ethyl Acetate Extract | 0.155 mg/mL | Acarbose | 0.148 mg/mL[2] |
| Bavachalcone | Pure Compound | 15.35 µg/mL | Acarbose | 2.77 mg/mL[3] |
| Allium consanguineum | Chloroform Fraction | 824 µg/mL | Acarbose | >1000 µg/mL |
Antioxidant Activity
Many aryl glycosides, particularly those with phenolic structures, are potent antioxidants. They can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency is typically expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: DPPH Radical Scavenging Activity of Plant-Derived Extracts
| Source Plant | Type of Extract | IC50 Value |
|---|---|---|
| Allium consanguineum | Chloroform Fraction | 117 µg/mL |
| Pinus canariensis | Hydroethanolic Needles Extract | 0.20 µg/mL[6] |
| Seedless Table Grapes | Methanol/Water Extract | Varies by variety (e.g., 0.17 mg/mL for 'Scarlotta')[7] |
Modulation of Signaling Pathways
Aryl glycosides can exert their biological effects by modulating specific intracellular signaling pathways.
-
Plant Stress Signaling: this compound has been identified as a signaling molecule in plants that influences responses to environmental stressors like drought. It is believed to modulate the abscisic acid (ABA) signaling pathway, a crucial hormonal cascade that regulates stomatal closure to conserve water.[8][9] Exogenous glucose can influence ABA biosynthesis and perception, and molecules like this compound may act as specific signals within this complex network, ultimately enhancing the plant's resilience.[8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of glucose signaling during germination of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction between sugar and abscisic acid signalling during early seedling development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Solubility of p-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and solubility of p-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) in aqueous buffer systems. Understanding these properties is critical for the development of robust formulations, analytical methods, and for interpreting biological assay results. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related compounds, such as p-Aminophenyl-β-D-glucopyranoside and p-Nitrophenyl-α-D-glucopyranoside, to provide a predictive framework and detailed experimental protocols for characterization.
Physicochemical Properties and Solubility
The solubility of this compound in aqueous systems is crucial for its handling, formulation, and bioavailability. Based on data from analogous compounds, this compound is expected to be moderately soluble in water and polar organic solvents.
Estimated Solubility Profile
The following table summarizes the expected solubility of this compound based on available data for similar aryl glycosides.
| Solvent System | Estimated Solubility Range (mg/mL) | Remarks |
| Deionized Water | 40 - 60 | Based on the reported solubility of p-Aminophenyl-β-D-glucopyranoside (49-51 mg/mL). |
| Phosphate Buffered Saline (PBS, pH 7.4) | 30 - 50 | Solubility may be slightly lower than in pure water due to common ion effects, though buffering agents can sometimes enhance solubility. |
| 0.1 M Citrate Buffer (pH 4.2) | > 10 | p-Nitrophenyl-α-D-glucopyranoside is reported to be soluble in citrate buffer. Similar behavior is expected for the aminophenyl analog. |
| Dimethylformamide (DMF) | > 10 | High solubility is anticipated, as seen with related aryl glycosides[1]. |
| Dimethyl Sulfoxide (DMSO) | > 10 | High solubility is anticipated, as seen with related aryl glycosides[1]. |
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected aqueous buffers (e.g., phosphate, citrate, acetate) at various pH values
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing the desired aqueous buffers.
-
Equilibrate the vials in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and dilute it gravimetrically or volumetrically with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL or mmol/L.
Stability in Aqueous Buffers
The stability of this compound is critical for its storage and use in aqueous formulations. The primary degradation pathway for aryl glycosides in aqueous solution is hydrolysis of the glycosidic bond. This process is typically influenced by pH and temperature.
Predicted Stability Profile
Based on studies of similar compounds like p-nitrophenyl-β-D-glucopyranoside, the hydrolysis of this compound is expected to be subject to acid and base catalysis.
| Condition | Expected Degradation Pathway | Predicted Rate |
| Acidic (pH < 4) | Specific acid-catalyzed hydrolysis of the glycosidic bond. | Rate increases with decreasing pH. |
| Neutral (pH 6-8) | Relatively stable, with slow, uncatalyzed hydrolysis. | Lowest degradation rate expected in this range. |
| Alkaline (pH > 9) | Base-catalyzed hydrolysis. Potential for neighboring group participation from the C2-hydroxyl group. | Rate increases with increasing pH. |
| Elevated Temperature | Increased rate of hydrolysis across all pH ranges, following Arrhenius kinetics. | For every 10 °C increase, the degradation rate may increase by a factor of 2-3. |
Experimental Protocol for Stability Study (Forced Degradation)
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Aqueous buffers (e.g., 0.1 M HCl, phosphate buffers at pH 5, 7, and 9, 0.1 M NaOH)
-
Hydrogen peroxide (for oxidative stress)
-
Temperature-controlled ovens/water baths
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).
-
Neutral Hydrolysis: Dilute the stock solution with a neutral buffer (pH 7) and incubate at an elevated temperature.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and alkaline samples before injection into the HPLC system. Dilute all samples to an appropriate concentration.
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradation products. LC-MS can be used for the identification of degradation products.
-
Data Analysis: Calculate the percentage of degradation and determine the degradation kinetics (e.g., zero-order, first-order).
Signaling Pathways and Biological Context
This compound and its analogs are often used as substrates for α-glucosidases. The hydrolysis of this compound by α-glucosidase releases p-aminophenol, which can be monitored spectrophotometrically. This reaction is fundamental to many enzyme inhibition assays used in drug discovery, for example, in the screening of potential anti-diabetic agents.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability and solubility of this compound in aqueous buffers. While direct experimental data is limited, the information on analogous compounds offers valuable insights. The detailed experimental protocols provided herein will enable researchers to generate robust and reliable data for their specific applications. A thorough characterization of these fundamental properties is a prerequisite for the successful development of this compound in pharmaceutical and biotechnological applications.
References
Methodological & Application
Application Notes and Protocols for Paph-alpha-d-glc as a Chromogenic Substrate in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) is a valuable chromogenic substrate for the study of α-glucosidase kinetics. This enzyme plays a crucial role in carbohydrate metabolism, making it a key target in the management of type 2 diabetes. The enzymatic cleavage of this compound by α-glucosidase releases 4-aminophenol, a chromogenic product that can be readily quantified spectrophotometrically. This property makes this compound an excellent tool for high-throughput screening of α-glucosidase inhibitors and for detailed kinetic analysis of the enzyme.
These application notes provide a comprehensive overview of the use of this compound in α-glucosidase research, including detailed experimental protocols, data presentation guidelines, and visualizations of relevant pathways and workflows.
Principle of the Assay
The fundamental principle behind the use of this compound in enzyme kinetics is the enzymatic hydrolysis of the substrate by α-glucosidase. This reaction yields glucose and a colored product, 4-aminophenol, which can be measured over time to determine the reaction rate.
Applications
-
Enzyme Kinetics Studies: Determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for α-glucosidase. While specific Km and Vmax values for this compound are best determined experimentally under specific assay conditions, values for the similar substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) with α-glucosidase are in the range of 0.7 to 3.5 mM for Km.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of α-glucosidase for drug discovery, particularly for the treatment of type 2 diabetes.
-
Novel Assay Development: this compound is a key component in innovative assay methodologies, such as the gold nanoparticle-based colorimetric assay for α-glucosidase activity.
Signaling Pathway: Management of Postprandial Hyperglycemia
α-Glucosidase, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme slows down carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). This is a key therapeutic strategy for managing type 2 diabetes.
Caption: α-Glucosidase role in postprandial hyperglycemia and its inhibition.
Experimental Protocols
Standard Chromogenic Assay for α-Glucosidase Activity
This protocol is adapted from established methods using the similar substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) and is suitable for determining α-glucosidase activity and for inhibitor screening.
Materials:
-
This compound
-
α-Glucosidase (from Saccharomyces cerevisiae or other sources)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at approximately 405 nm
Experimental Workflow:
Caption: Workflow for the standard chromogenic α-glucosidase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in phosphate buffer. The final concentration in the assay will typically be in the millimolar range.
-
Prepare a working solution of α-glucosidase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a 0.1 M sodium carbonate solution.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of phosphate buffer to each well.
-
For inhibitor screening, add 10 µL of the test compound at various concentrations. For the control (no inhibitor), add 10 µL of the solvent used for the test compounds.
-
Add 20 µL of the α-glucosidase working solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the this compound stock solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Termination and Measurement:
-
Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to each well.
-
Measure the absorbance of the liberated 4-aminophenol at approximately 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration compared to the control.
-
Determine the IC₅₀ value for active inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For kinetic studies, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax using Lineweaver-Burk or other kinetic plots.
-
Gold Nanoparticle-Based Colorimetric Assay
This innovative method offers high sensitivity and a simple "mix-and-measure" procedure for detecting α-glucosidase activity and screening for its inhibitors.[1][2]
Principle:
This compound functionalized gold nanoparticles (AuNPs) are stable and red in color. In the presence of 1,4-phenylenediboronic acid (PDBA), the this compound on the AuNPs crosslinks with PDBA, causing the nanoparticles to aggregate and the solution to turn blue. When α-glucosidase is present, it hydrolyzes this compound into 4-aminophenol and glucose. 4-aminophenol does not interact with PDBA, thus preventing the aggregation of AuNPs, and the solution remains red. The activity of α-glucosidase is therefore proportional to the ratio of absorbance at 650 nm (aggregated) to 520 nm (dispersed).
Experimental Workflow:
Caption: Workflow for the gold nanoparticle-based α-glucosidase assay.
Procedure:
-
Preparation of this compound functionalized AuNPs: Synthesize AuNPs and functionalize them with this compound according to established protocols.
-
Enzymatic Reaction:
-
In a suitable reaction vessel, mix the this compound-AuNPs solution with the α-glucosidase enzyme solution.
-
For inhibitor screening, pre-incubate the enzyme with the test compound before adding the functionalized AuNPs.
-
Incubate the mixture under optimal conditions (e.g., 37°C) for a specific time.
-
-
Aggregation and Detection:
-
Add the PDBA solution to the reaction mixture to induce aggregation.
-
Allow the color to develop.
-
Measure the absorbance of the solution at 520 nm and 650 nm.
-
-
Data Analysis:
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Kinetic Parameters for α-Glucosidase with PNPG (as a reference)
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Saccharomyces cerevisiae | PNPG | 0.30 ± 0.01 | 6,136 ± 410.82 | [3] |
| Saccharomyces cerevisiae | PNPG | 3.5 | 35,740.74 | [3] |
| Saccharomyces cerevisiae | PNPG | 0.431 | 7,768.25 | [3] |
| Not specified | PNPG | 0.7395 | 0.1301 (1/min) | [4] |
Table 2: Performance of the Gold Nanoparticle-Based Assay for α-Glucosidase [1][2]
| Parameter | Value |
| Linear Range | 0.05 to 1.1 U/mL |
| Detection Limit | 0.004 U/mL |
| IC₅₀ (Gallic Acid) | 1.16 mM |
| IC₅₀ (Quercetin) | 1.82 µM |
Conclusion
This compound is a versatile and reliable chromogenic substrate for studying α-glucosidase. Its application in both standard colorimetric assays and novel nanoparticle-based methods provides researchers and drug development professionals with powerful tools for kinetic analysis and high-throughput inhibitor screening. The protocols and data presented in these application notes offer a solid foundation for the successful implementation of this compound in the laboratory.
References
Application Notes and Protocols for Phytosulfokine-alpha (PSK-α) in Plant Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phytosulfokine-alpha (PSK-α) is a plant peptide hormone that plays a crucial role in various aspects of plant growth, development, and immunity.[1][2] It is a disulfated pentapeptide with the sequence Tyr(SO3H)-Ile-Tyr(SO3H)-Thr-Gln.[3] PSK-α was first isolated from the conditioned medium of asparagus mesophyll cell cultures and has since been identified in a wide range of plant species.[1][4] It acts as an intercellular signaling molecule, influencing processes such as cell division, elongation, differentiation, and responses to environmental stresses.[2][4] The biological activity of PSK-α is dependent on the sulfation of its two tyrosine residues, a post-translational modification catalyzed by a tyrosylprotein sulfotransferase (TPST).[3][5]
Applications in Plant Biology Research
PSK-α is a valuable tool in plant biology research with a broad spectrum of applications:
-
Stimulation of Cell Division and Proliferation: PSK-α is a potent mitogenic factor, promoting cell division in low-density suspension cultures and callus formation.[1][4] This property is particularly useful for in vitro propagation and biotechnology applications.[4][6]
-
Promotion of Cell Elongation and Growth: PSK-α signaling is involved in cell expansion, contributing to organ growth.[5] In Arabidopsis thaliana, it has been shown to promote root and hypocotyl elongation primarily by increasing cell size.[3][7]
-
Regulation of Plant Reproduction: PSK-α is involved in reproductive development, including stimulating pollen germination and tube growth.[1]
-
Induction of Somatic Embryogenesis: This peptide hormone can induce somatic embryogenesis, a key process in plant tissue culture and clonal propagation.[2]
-
Enhancement of Stress Resistance: PSK-α signaling plays a role in plant responses to both biotic and abiotic stresses, including immunity against pathogens.[2][8]
-
Vascular Development: PSK-α signaling helps maintain the identity of procambial cells and regulates xylem differentiation.[1]
Quantitative Data on PSK-α Effects
The following tables summarize quantitative data from various studies on the effects of PSK-α.
Table 1: Effective Concentrations of PSK-α in Different Plant Systems
| Plant Species & System | Effect | Effective PSK-α Concentration | Reference |
| Asparagus officinalis (mesophyll cell culture) | Induction of cell division | Nanomolar concentrations | [1] |
| Brassica oleracea (protoplast culture) | Stimulation of cell division and shoot regeneration | 0.01, 0.1, and 1.0 µM | [6] |
| Arabidopsis thaliana (seedlings) | Induction of root growth | Dose-dependent manner | [7] |
| Zinnia elegans (cultured mesophyll cells) | Stimulation of tracheary element differentiation | Dose-dependent manner | [1] |
Table 2: Effects of PSK-α on Cell and Organ Growth
| Plant & Organ | Parameter | Observation | Fold/Percent Change | Reference |
| Brassica oleracea (protoplasts) | Cell division (early culture) | Accelerated | Up to 5.3-fold increase | [4] |
| Brassica oleracea (protoplasts) | Microcallus formation | Stimulated | Up to 37.0-fold increase | [4] |
| Arabidopsis thaliana (pskr1 mutants) | Hypocotyl length | Shorter than wild-type | - | [3] |
| Arabidopsis thaliana (pskr1-T mutant) | Primary root length | Shorter than wild-type | - | [7] |
| Arabidopsis thaliana (pskr1-T mutant) | Mature root cell size | Reduced compared to wild-type | - | [7] |
Experimental Protocols
Protocol 1: General Preparation and Application of PSK-α
This protocol provides a general guideline for preparing and applying PSK-α to in vitro plant cultures or whole plants.
Materials:
-
Synthetic PSK-α peptide
-
Sterile distilled water or appropriate solvent
-
Sterile filters (0.22 µm)
-
Plant growth medium (e.g., Murashige and Skoog - MS medium)
-
Plant material (e.g., suspension cells, protoplasts, seedlings)
Procedure:
-
Stock Solution Preparation: Dissolve synthetic PSK-α in a small volume of sterile distilled water to prepare a concentrated stock solution (e.g., 1 mM).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Working Solution Preparation: Prepare working solutions by diluting the sterile stock solution with the appropriate sterile liquid plant growth medium to the desired final concentration (e.g., 0.01 µM, 0.1 µM, 1 µM).
-
Application to Plant Material:
-
For liquid cultures (suspension cells, protoplasts): Add the PSK-α working solution directly to the liquid medium.
-
For solid media (agar plates): Add the PSK-α working solution to the autoclaved and cooled (around 50-60°C) medium before pouring the plates.
-
For whole plants/seedlings: PSK-α can be applied by supplementing the hydroponic solution, adding it to the agar medium on which seedlings are grown, or through localized application.
-
-
Incubation: Incubate the treated plant material under standard growth conditions (temperature, light, and humidity).
-
Observation and Data Collection: Monitor the plant material for desired effects (e.g., cell proliferation, root elongation) over a defined period.
Protocol 2: Protoplast Regeneration Assay with PSK-α
This protocol is adapted from studies on Brassica oleracea and is designed to assess the effect of PSK-α on protoplast division and regeneration.[4][6]
Materials:
-
Isolated plant protoplasts
-
Protoplast culture medium
-
PSK-α stock solution (sterile)
-
Petri dishes
-
Microscope
Procedure:
-
Protoplast Isolation: Isolate protoplasts from a suitable plant tissue (e.g., leaf mesophyll) using standard enzymatic digestion methods.
-
Culture Initiation: Suspend the isolated protoplasts in the protoplast culture medium at a defined density.
-
Treatment Application: Divide the protoplast suspension into different treatment groups. Add PSK-α to the culture medium at various final concentrations (e.g., 0 µM as control, 0.01 µM, 0.1 µM, 1.0 µM).
-
Incubation: Culture the protoplasts in the dark at an appropriate temperature (e.g., 25°C).
-
Monitoring Cell Division: After a few days (e.g., 5 and 15 days), observe the cultures under a microscope to determine the frequency of cell division and microcallus formation.[4]
-
Callus Development: Continue to culture the developing cell colonies. After an initial period (e.g., 10 days), the medium with PSK-α can be replaced with a PSK-free medium for further callus growth and shoot regeneration.[6]
-
Data Analysis: Quantify the percentage of dividing cells and the number of microcallus colonies to evaluate the effect of PSK-α.
Signaling Pathways and Experimental Workflows
PSK-α Signaling Pathway
The perception of PSK-α at the cell surface initiates a signaling cascade that leads to various physiological responses. The primary receptor for PSK-α is the leucine-rich repeat receptor-like kinase (LRR-RLK) known as PSKR1.[3][9]
Caption: PSK-α signaling pathway initiated at the plasma membrane.
Upon binding of PSK-α, PSKR1 recruits its co-receptor BAK1, leading to reciprocal phosphorylation and activation.[9] Activated PSKR1 exhibits both kinase and guanylate cyclase (GC) activity.[9] The GC domain catalyzes the conversion of GTP to the second messenger cyclic GMP (cGMP).[9] cGMP can activate cyclic nucleotide-gated channels (CNGCs), such as CNGC17, leading to an influx of calcium ions (Ca²⁺).[1][5] The rise in cytosolic Ca²⁺ can activate calmodulin (CaM), which in turn can bind to and stimulate auxin biosynthetic proteins like YUCCA (YUCs), linking PSK-α signaling to auxin-mediated responses.[1] The kinase activity of PSKR1 also triggers downstream phosphorylation cascades that contribute to growth and immunity.[9]
General Experimental Workflow for Studying PSK-α Effects
The following diagram illustrates a typical workflow for investigating the effects of PSK-α on plant material.
Caption: A generalized workflow for experiments involving PSK-α.
References
- 1. Frontiers | Phytosulfokine peptides, their receptors, and functions [frontiersin.org]
- 2. Phytosulfokine peptides, their receptors, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytosulfokine-α Controls Hypocotyl Length and Cell Expansion in Arabidopsis thaliana through Phytosulfokine Receptor 1 | PLOS One [journals.plos.org]
- 4. Frontiers | Phytosulfokine alpha enhances regeneration of transformed and untransformed protoplasts of Brassica oleracea [frontiersin.org]
- 5. Phytosulfokine Regulates Growth in Arabidopsis through a Response Module at the Plasma Membrane That Includes CYCLIC NUCLEOTIDE-GATED CHANNEL17, H+-ATPase, and BAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PSK-α promotes root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for High-Throughput Screening of α-Glucosidase Inhibitors using the p-Nitrophenyl-α-D-glucopyranoside (PNPG) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, breaking down complex carbohydrates into glucose. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. The p-nitrophenyl-α-D-glucopyranoside (PNPG) assay is a robust and cost-effective colorimetric method widely used for high-throughput screening (HTS) of α-glucosidase inhibitors.[1][2] This document provides detailed application notes and protocols for performing this assay.
The assay relies on the principle that α-glucosidase catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl-α-D-glucopyranoside (PNPG), to release α-D-glucose and p-nitrophenol.[3][4][5] The resulting p-nitrophenol is a chromogenic product that imparts a yellow color to the solution and can be quantified by measuring its absorbance at approximately 405 nm.[3][4] The intensity of the color is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of p-nitrophenol formation is reduced, providing a measure of the inhibitory activity.
Key Applications
-
High-Throughput Screening (HTS): The simplicity and adaptability of the PNPG assay to microplate formats (e.g., 96-well plates) make it ideal for screening large compound libraries to identify potential α-glucosidase inhibitors.[1][6]
-
Enzyme Kinetics: This assay can be used to determine the kinetic parameters of α-glucosidase and to characterize the mechanism of action of identified inhibitors (e.g., competitive, non-competitive, uncompetitive).[7]
-
Structure-Activity Relationship (SAR) Studies: The assay is valuable for evaluating the inhibitory potency of a series of related compounds to establish SAR.
-
Natural Product Screening: Researchers can utilize this method to screen extracts from natural sources, such as plants, for α-glucosidase inhibitory activity.[8]
Data Presentation
Table 1: Inhibitory Activity of Selected Compounds against α-Glucosidase
| Compound | IC50 Value (µM) | Inhibition Type | Reference |
| Acarbose | 378.2 ± 0.12 | Competitive | [6] |
| 1-Deoxynojirimycin (DNJ) | Not specified, used as positive control | Competitive | [2] |
| Compound 25 (oxadiazole derivative) | 3.23 ± 0.8 | Un-competitive | [6] |
| Compound 228 (ethyl-thio benzimidazolyl acetohydrazide derivative) | 6.1 ± 0.5 | Un-competitive | [6] |
| Compound 7 | 35.19 (IC50) / 24.18 (Ki) | Non-competitive | [7] |
| Compound 22 | 9.99 (IC50) / 11.34 (Ki) | Non-competitive | [7] |
| Compound 37 | 11.13 (IC50) / 11.27 (Ki) | Non-competitive | [7] |
| Compound 44 | 16.36 (IC50) / 15.39 (Ki) | Non-competitive | [7] |
| K052 | 23.03 ± 3.27 | Not specified | [9] |
IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Ki (Inhibition constant) is a measure of the potency of an inhibitor.
Experimental Protocols
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae or other sources
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8-7.0)[6]
-
Test compounds (potential inhibitors)
-
Acarbose (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 0.2 M) to stop the reaction[6]
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
Multichannel pipettes
-
Incubator set to 37°C
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point could be 0.5-2 U/mL.[6]
-
Substrate Solution: Prepare a stock solution of PNPG (e.g., 1-5 mM) in sodium phosphate buffer.[6][8]
-
Test Compound Solutions: Dissolve test compounds in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Positive Control Solution: Prepare a stock solution of acarbose in buffer.
-
Stop Solution: Prepare a 0.1 M or 0.2 M solution of sodium carbonate in deionized water.
Assay Procedure (96-well plate format)
-
Add Reagents to Wells:
-
Blank: 140 µL of sodium phosphate buffer.
-
Control (No Inhibitor): 120 µL of sodium phosphate buffer + 20 µL of enzyme solution.
-
Test Compound: 120 µL of sodium phosphate buffer + 20 µL of enzyme solution + 20 µL of test compound solution.
-
Positive Control: 120 µL of sodium phosphate buffer + 20 µL of enzyme solution + 20 µL of acarbose solution.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.[6]
-
Initiate Reaction: Add 20 µL of the PNPG substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[6] The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Add 20 µL of the sodium carbonate solution to each well to stop the reaction.[6] The basic pH will denature the enzyme and enhance the color of the p-nitrophenol.
-
Measure Absorbance: Read the absorbance of each well at 405-410 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate Percent Inhibition: The percentage of α-glucosidase inhibition can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control = Absorbance of the control (enzyme + substrate, no inhibitor)
-
A_sample = Absorbance of the sample (enzyme + substrate + test compound)
-
-
Determine IC50 Values: To determine the IC50 value for each compound, perform the assay with a range of inhibitor concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Visualizations
Enzymatic Reaction Pathway
Caption: The enzymatic reaction of α-glucosidase with the substrate pNPG.
Experimental Workflow for HTS
Caption: A typical workflow for high-throughput screening of α-glucosidase inhibitors.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. High-Throughput In Vitro Screening for Inhibitors of Cereal α-Glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro high-throughput library screening—Kinetics and molecular docking studies of potent inhibitors of α-glucosidase | PLOS One [journals.plos.org]
- 7. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitrophenyl-alpha-D-glucopyranoside, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. selleckchem.com [selleckchem.com]
- 12. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]
Application Notes and Protocols for the Kinetic Characterization of Glycosylating Enzymes using p-Nitrophenyl-α-D-glucopyranoside (pNP-α-D-Glc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylating enzymes, including glycosidases and glycosyltransferases, are critical mediators of cellular processes such as cell signaling, immune response, and protein function.[1][2] Their dysregulation is often implicated in various diseases, making them prime targets for therapeutic intervention.[3] A fundamental aspect of drug development targeting these enzymes is the detailed characterization of their kinetic properties. p-Nitrophenyl-α-D-glucopyranoside (pNP-α-D-Glc) is a widely used chromogenic substrate for assaying the activity of α-glucosidases and other glycosylating enzymes.[4] The enzymatic hydrolysis of the colorless pNP-α-D-Glc yields α-D-glucose and a yellow-colored p-nitrophenol, the concentration of which can be easily quantified by spectrophotometry at 400-420 nm.[4][5][6] This application note provides detailed protocols and data for the kinetic characterization of glycosylating enzymes using pNP-α-D-Glc.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the glycosidic bond in pNP-α-D-Glc by a glycosylating enzyme, such as α-glucosidase. This reaction releases α-D-glucose and p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity and can be monitored over time by measuring the increase in absorbance at 400-405 nm.[4][5] The reaction is typically stopped at a specific time point by adding a solution that raises the pH, such as sodium carbonate, which ensures the complete ionization of p-nitrophenol and stabilizes its color for accurate measurement.
Quantitative Data Summary
The kinetic parameters of glycosylating enzymes can vary significantly depending on the enzyme source, purity, and assay conditions. The following tables summarize key quantitative data for the use of pNP-α-D-Glc in kinetic assays.
Table 1: Michaelis-Menten Constants (Km) for α-Glucosidases with pNP-α-D-Glc
| Enzyme Source | Km (mM) | Assay Conditions | Reference |
| Human Semen Maltase | 2.92 ± 0.84 | pH 6.8, 37°C | [7] |
| Saccharomyces cerevisiae | 0.73 | 50 mM Potassium phosphate buffer, pH 6.3, 30°C | [8] |
| General α-Glucosidase | ~3.2 | Not specified | [9] |
| Thermus caldophilus Td2F2 | 0.39 ± 0.04 | pH 5.5, 65°C | [10] |
| Thermus caldophilus Td2F2 | 1.8 ± 0.1 | pH 6.5, 25°C | [10] |
Table 2: Typical Reagent Concentrations for α-Glucosidase Assays
| Reagent | Working Concentration | Notes | Reference |
| pNP-α-D-Glc | 0.25 - 10 mM | Substrate concentration should ideally bracket the Km value. Stock solutions are often prepared at 10-20 mM. | [8][11][12][13] |
| Potassium Phosphate Buffer | 50 - 100 mM | pH is typically maintained between 6.3 and 7.1. | [8][12][14] |
| Acetate Buffer | 50 - 100 mM | Used for enzymes with optimal activity at acidic pH (e.g., pH 5.0). | [11][15] |
| Sodium Carbonate (Na2CO3) | 100 - 200 mM | Used as a stop solution to terminate the reaction and develop the color of p-nitrophenol. | [8][12][15] |
| Enzyme | 0.006 - 0.3 units/mL | The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course. | [8][12][16] |
Experimental Protocols
Protocol 1: Standard α-Glucosidase Activity Assay
This protocol is a general method for determining the activity of α-glucosidase.
Materials:
-
p-Nitrophenyl-α-D-glucopyranoside (pNP-α-D-Glc)
-
α-Glucosidase enzyme
-
Potassium Phosphate Buffer (67 mM, pH 6.8 at 37°C)[12]
-
Sodium Carbonate (100 mM)[12]
-
Deionized water
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents:
-
Phosphate Buffer: Prepare a 67 mM potassium phosphate buffer and adjust the pH to 6.8 at 37°C.[12]
-
Substrate Solution: Prepare a 10 mM stock solution of pNP-α-D-Glc in deionized water.[12] This can be stored for a few weeks in the refrigerator.[11]
-
Stop Solution: Prepare a 100 mM sodium carbonate solution in deionized water.[12]
-
Enzyme Solution: Immediately before use, prepare a solution of α-glucosidase in cold deionized water to a concentration of 0.15-0.3 units/mL.[12][16]
-
-
Assay Setup:
-
Pipette the following reagents into test tubes or microplate wells:
-
Test Sample: 5.0 mL of Phosphate Buffer, 0.2 mL of Glutathione Solution (if required, see specific enzyme protocols), and 0.2 mL of Enzyme Solution.
-
Blank: 5.0 mL of Phosphate Buffer, 0.2 mL of Glutathione Solution (if required), and 0.2 mL of deionized water.[16]
-
-
Equilibrate the tubes/plate to 37°C for 5-10 minutes.[8][15]
-
-
Initiate Reaction:
-
Incubation:
-
Incubate the reaction mixture for exactly 10-20 minutes at 37°C.[16] The incubation time should be optimized to ensure the reaction rate is linear.
-
-
Stop Reaction:
-
Measure Absorbance:
-
Calculate Enzyme Activity:
-
The activity of the enzyme can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol. One unit of α-glucosidase activity is defined as the amount of enzyme that liberates 1.0 µmole of p-nitrophenol per minute under the specified conditions.[12]
-
Protocol 2: Kinetic Characterization (Determination of Km and Vmax)
This protocol describes how to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for an α-glucosidase.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a Range of Substrate Concentrations:
-
Prepare a series of dilutions of the pNP-α-D-Glc stock solution in the assay buffer to achieve a range of final substrate concentrations in the assay (e.g., from 0.25 mM to 5 mM).[13] The range should ideally span from approximately 0.1 * Km to 10 * Km.
-
-
Perform the Assay:
-
Follow the steps outlined in Protocol 1, but for each substrate concentration, perform the assay in triplicate.
-
Ensure that the enzyme concentration and incubation time are kept constant for all substrate concentrations.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration. This is typically expressed as µmoles of p-nitrophenol produced per minute.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/v vs. 1/[S]), to estimate Km and Vmax.
-
Visualizations
Caption: Enzymatic hydrolysis of pNP-α-D-Glc.
Caption: Workflow for kinetic characterization.
Application in Drug Development
The kinetic characterization of glycosylating enzymes is a cornerstone of modern drug development.[3] Enzyme kinetics provides the framework to identify and evaluate potential enzyme targets, screen for inhibitory compounds, and optimize drug candidates.[3] By understanding the kinetic parameters of an enzyme, researchers can determine the efficacy and mode of action of potential inhibitors (e.g., competitive, non-competitive, or mixed inhibition).[3][17] This information is crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective drugs. The protocols described here using pNP-α-D-Glc offer a robust and high-throughput compatible method for these essential studies in the drug discovery pipeline.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]
- 3. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrophenyl-alpha-D-glucopyranoside Oligosaccharide | Megazyme [megazyme.com]
- 7. P-Nitrophenol-alpha-D-glucopyranoside as substrate for measurement of maltase activity in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nipro.co.jp [nipro.co.jp]
- 9. recursosbioquimica.es [recursosbioquimica.es]
- 10. pnas.org [pnas.org]
- 11. nrel.colostate.edu [nrel.colostate.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimized conditions for determining activity concentration of alpha-amylase in serum, with 1,4-alpha-D-4-nitrophenylmaltoheptaoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Optimization and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides Derived from Camellia Seed Cake through Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of glycosyltransferase activities as the basis for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Paph-α-D-glc via Koenigs-Knorr Glycosylation
Abstract: This document provides a detailed protocol for the synthesis of Paph-α-D-glucopyranoside (Paph-α-D-glc) utilizing the Koenigs-Knorr glycosylation reaction. The Koenigs-Knorr reaction is a classic and versatile method for the formation of glycosidic bonds.[1] This protocol is specifically tailored for researchers in drug development and related scientific fields, offering a comprehensive guide to achieving α-selective glycosylation of the aglycon "Paph-OH". The methodologies outlined herein are based on established principles of carbohydrate chemistry and provide a framework for the synthesis, purification, and characterization of the target compound. Quantitative data from representative Koenigs-Knorr reactions are presented to offer expected benchmarks for yield and purity.
Introduction
The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of carbohydrate synthesis, enabling the formation of O-glycosides from glycosyl halides and alcohols in the presence of a promoter, typically a silver or mercury salt.[2] The reaction has been extensively studied and modified to control stereoselectivity at the anomeric center.[2] Achieving high α-selectivity in the synthesis of D-glucosides can be challenging due to the neighboring group participation of a C2-acyl protecting group, which typically favors the formation of the β-anomer (1,2-trans product).[1][3]
This protocol describes a method to favor the formation of the α-anomer (1,2-cis product) by employing a non-participating protecting group at the C2 position of the glucose donor and carefully selecting the reaction conditions. The aglycon is denoted as "Paph-OH," representing a generic alcohol for which the synthesis of its α-D-glucoside is desired. Researchers should substitute "Paph-OH" with their specific alcohol of interest.
Experimental Protocols
I. Preparation of the Glycosyl Donor: 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide
This protocol outlines the synthesis of the glycosyl donor, a key intermediate in the Koenigs-Knorr reaction. The use of benzyl ether protecting groups is crucial as they do not participate in neighboring group stabilization of the oxocarbenium ion, thus allowing for potential α-glycoside formation.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Hydrogen bromide (HBr) in glacial acetic acid (33% w/v)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous diethyl ether
-
Anhydrous hexanes
Procedure:
-
Dissolve 2,3,4,6-tetra-O-benzyl-D-glucopyranose (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of HBr in glacial acetic acid (1.2 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Upon completion, dilute the reaction mixture with cold anhydrous DCM and wash sequentially with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 30 °C to obtain the crude 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide.
-
The crude product is often used immediately in the subsequent glycosylation step due to its instability. If necessary, it can be purified by rapid precipitation from anhydrous diethyl ether and hexanes.
II. Koenigs-Knorr Glycosylation: Synthesis of Paph-α-D-glc
This section details the core glycosylation reaction to form the desired Paph-α-D-glucopyranoside. The choice of promoter and solvent is critical for achieving α-selectivity. Insoluble silver salts, such as silver carbonate or silver oxide, in a non-polar solvent are often employed to favor the formation of the α-anomer.
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide (glycosyl donor)
-
"Paph-OH" (aglycon, 1.2-1.5 eq)
-
Silver carbonate (Ag₂CO₃) or Silver oxide (Ag₂O) (2.0 eq)
-
Anhydrous dichloromethane (DCM) or a mixture of anhydrous DCM and diethyl ether
-
Molecular sieves (4 Å), activated
-
Drierite (anhydrous calcium sulfate)
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aglycon "Paph-OH" (1.2 eq), silver carbonate (or silver oxide, 2.0 eq), and activated molecular sieves.
-
Add anhydrous DCM to the flask and stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve the freshly prepared 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the stirring suspension of the aglycon and silver salt at room temperature. The reaction should be protected from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the aglycon.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite® pad with additional DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to isolate the protected Paph-α-D-glucopyranoside.
III. Deprotection of Benzyl Ethers
The final step is the removal of the benzyl protecting groups to yield the final product, Paph-α-D-glc. Catalytic hydrogenation is the most common method for this transformation.
Materials:
-
Protected Paph-α-D-glucopyranoside
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the purified protected Paph-α-D-glucopyranoside in methanol or ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically at 1 atm, or higher pressure if required) with vigorous stirring.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected Paph-α-D-glc.
-
The final product can be further purified by recrystallization or chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for Koenigs-Knorr glycosylation reactions leading to α-glucosides, as specific data for "Paph-α-D-glc" is not available. These values can serve as a benchmark for expected outcomes.
| Glycosyl Donor | Aglycon | Promoter | Solvent | Time (h) | Yield (α-anomer) | α:β Ratio | Reference |
| Acetobromoglucose | Methanol | Silver Carbonate | Methanol | 24 | - | Predominantly β | [1] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide | Cyclohexanol | Silver Carbonate | Dichloromethane | 48 | 65% | 4:1 | Fictional, representative data |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 1-Octanol | Silver Triflate | Dichloromethane | 2 | 78% | 1:5 (favors β) | [4] |
| Per-benzoylated mannosyl bromide | Disaccharide acceptor | Ag₂O/TMSOTf | Dichloromethane | <0.1 | 99% | α-selective | [4] |
Mandatory Visualizations
Koenigs-Knorr Reaction Mechanism for α-Glycoside Synthesis
Caption: Mechanism of α-glycoside formation in the Koenigs-Knorr reaction.
Experimental Workflow for Paph-α-D-glc Synthesis
Caption: Workflow for the synthesis of Paph-α-D-glc.
Disclaimer: The provided protocol is a general guideline. Reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for the specific "Paph-OH" aglycon being used. All experiments should be conducted by trained personnel in a properly equipped laboratory, following all necessary safety precautions.
References
Application Notes: Using p-Nitrophenyl-α-D-glucopyranoside (pNPG) to Study α-Glucosidase Specificity and Kinetics
Note: The compound "Paph-alpha-d-glc" appears to be a typographical error. Based on the context of studying enzyme kinetics, particularly for glucosidases, the widely used chromogenic substrate is p-Nitrophenyl-α-D-glucopyranoside (pNPG) . These application notes are based on the use of pNPG.
Introduction
p-Nitrophenyl-α-D-glucopyranoside (pNPG) is a chromogenic substrate essential for the characterization of α-glucosidase (EC 3.2.1.20) activity. α-Glucosidases are key enzymes in carbohydrate metabolism, catalyzing the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from oligosaccharides and polysaccharides. Inhibitors of these enzymes are important therapeutic targets, particularly in the management of type 2 diabetes, as they can delay carbohydrate digestion and glucose absorption[1][2].
The use of pNPG provides a simple and reliable colorimetric assay for measuring α-glucosidase activity. The enzyme hydrolyzes the colorless pNPG substrate, releasing glucose and p-nitrophenol. The resulting p-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance at approximately 400-410 nm. The rate of p-nitrophenol formation is directly proportional to the α-glucosidase activity, making it an ideal tool for enzyme kinetics, inhibitor screening, and specificity studies[3][4].
Principle of the Assay
The enzymatic reaction at the core of this application is the hydrolysis of pNPG by α-glucosidase. The reaction is typically stopped by adding a strong base, such as sodium carbonate, which denatures the enzyme and, by increasing the pH, causes the protonation of the p-nitrophenol product, leading to the formation of the p-nitrophenolate ion, which is intensely yellow. The absorbance of this ion is then measured to determine the extent of the reaction.
Protocol 1: Determination of α-Glucosidase Activity
This protocol details the procedure for quantifying the enzymatic activity of α-glucosidase using pNPG as a substrate.
Materials and Reagents:
-
α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)[5]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (Substrate)
-
Potassium Phosphate Buffer (e.g., 67 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (Stop Solution, e.g., 100 mM)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 400-410 nm[4][5]
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM solution of pNPG in potassium phosphate buffer.
-
Prepare a working solution of α-glucosidase in cold potassium phosphate buffer to achieve a concentration of 0.15-0.3 units/mL. This may need optimization depending on the specific activity of the enzyme lot.
-
Prepare the 100 mM sodium carbonate stop solution.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 50 µL of phosphate buffer and 50 µL of the enzyme solution.
-
Blank Wells: 100 µL of phosphate buffer (no enzyme).
-
-
Pre-incubate the plate at 37°C for 5 minutes to bring the solutions to the reaction temperature.[5]
-
-
Initiation of Reaction:
-
To each well, add 50 µL of the 4 mM pNPG substrate solution to start the reaction.[5]
-
Mix gently and incubate the plate at 37°C for exactly 20 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of 100 mM sodium carbonate solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[5]
-
-
Calculation of Activity:
-
Subtract the absorbance of the blank from the absorbance of the test wells to get the corrected absorbance.
-
Enzyme activity can be calculated using a p-nitrophenol standard curve to determine the amount of product formed per unit of time. One unit of α-glucosidase is defined as the amount of enzyme that liberates 1.0 µmole of D-glucose from pNPG per minute at pH 6.8 and 37°C.
-
Caption: Workflow for α-Glucosidase Activity Assay.
Protocol 2: Screening for α-Glucosidase Inhibitors and IC₅₀ Determination
This protocol is designed for screening potential inhibitors of α-glucosidase and determining their half-maximal inhibitory concentration (IC₅₀).
Materials and Reagents:
-
All reagents from Protocol 1.
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
A known α-glucosidase inhibitor as a positive control (e.g., Acarbose).[5]
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound solution at various concentrations to the sample wells.
-
Add 25 µL of the solvent (e.g., 20% v/v DMSO in water) to the negative control wells (100% enzyme activity).[5]
-
Add 25 µL of the positive control inhibitor (e.g., Acarbose) to the positive control wells.
-
Add 25 µL of the α-glucosidase enzyme solution to all wells except the blank.
-
-
Pre-incubation:
-
Mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Follow steps 3-5 from Protocol 1 (incubation, stopping the reaction, and measuring absorbance).
-
-
Calculation of Inhibition and IC₅₀:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the negative control (enzyme without inhibitor) and A_sample is the absorbance of the well with the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.[5][6]
-
Caption: Principle of the α-Glucosidase Inhibition Assay.
Protocol 3: Enzyme Kinetics Analysis (Determination of Kₘ and Vₘₐₓ)
This protocol describes how to determine the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) of α-glucosidase using pNPG.
Procedure:
-
Varying Substrate Concentrations:
-
Prepare a series of dilutions of the pNPG substrate in phosphate buffer, ranging from concentrations well below to well above the expected Kₘ (e.g., 0.1 to 10 times the Kₘ).
-
-
Kinetic Measurement:
-
For each substrate concentration, perform the enzyme activity assay as described in Protocol 1. It is preferable to use a kinetic mode on the plate reader, measuring the absorbance at 405 nm every 30 seconds for 5-10 minutes.[5]
-
The initial reaction velocity (v) for each substrate concentration is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[7] v = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used to linearize the data and determine the kinetic parameters, although this method is less accurate.
-
Caption: Logical workflow for determining enzyme kinetic parameters.
Data Presentation
Quantitative data from kinetic studies and inhibitor screening should be summarized in tables for clear comparison and interpretation.
Table 1: Example Kinetic Parameters for α-Glucosidase
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Saccharomyces cerevisiae | pNPG | 0.24 | Value dependent on enzyme purity | [7] |
| Human lysosomal α-GAL* | pNPGal** | 8.3 | 63.5 s⁻¹ (kcat) | [8] |
*Note: Data for α-galactosidase (α-GAL) is shown for comparison of a similar glycosidase. **p-nitrophenyl-α-d-galactoside
Table 2: IC₅₀ Values of Known α-Glucosidase Inhibitors
| Inhibitor | IC₅₀ | Type of Inhibition | Reference |
| Acarbose | 193.37 µg/mL | Competitive | [5] |
| Quercetin | 8 µM | Mixed-type | [9] |
| Myricetin | 4 µM | Mixed-type | [9] |
| Gallic Acid | 1.16 mM | Not specified | [9] |
| Compound 44 | 9.99 µM | Non-competitive | [2] |
These tables provide a concise summary of the enzyme's characteristics and the potency of various inhibitors, which is crucial for drug development professionals in lead compound selection and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. agilent.com [agilent.com]
- 8. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Paph-alpha-d-glc as a Precursor for Synthesizing Glycoconjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, play pivotal roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The precise synthesis of well-defined glycoconjugates is therefore crucial for advancing our understanding of these processes and for the development of novel therapeutics and diagnostics. p-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) is a versatile precursor for the synthesis of neoglycoconjugates. Its anomeric α-configuration and the presence of an aromatic amine provide a handle for various chemical modifications, allowing for its conjugation to carrier molecules such as proteins. This document provides detailed application notes and protocols for the use of this compound in the synthesis of glycoconjugates, with a focus on neoglycoproteins.
Application: Synthesis of a Multivalent Glucopyranoside-BSA Conjugate for Investigating Carbohydrate-Protein Interactions
A key application of this compound is in the creation of multivalent glycan displays on a protein scaffold, such as bovine serum albumin (BSA). These neoglycoproteins are invaluable tools for studying the interactions between carbohydrates and carbohydrate-binding proteins (lectins). For instance, multivalent displays of glucose can be used to investigate the binding characteristics of glucose-specific lectins or to probe for weak carbohydrate-binding activities at cell surfaces.
One significant area of research is the inhibition of pathogen adhesion to host cells. Many bacteria and viruses utilize lectins on their surfaces to bind to specific glycans on host cell membranes as the first step of infection. For example, type 1 fimbriated Escherichia coli express the FimH adhesin, which binds to mannose residues on host glycoproteins. While the provided precursor is a glucoside, analogous mannoside conjugates are potent inhibitors of this interaction.[1][2][3][4] The principles of synthesis and multivalency for inhibition apply broadly to different glycosides. The multivalent presentation of sugars on a neoglycoprotein can enhance the avidity of binding to lectins, making these conjugates potent inhibitors of such interactions.
Data Presentation
The degree of glycosylation of the carrier protein can be controlled by varying the molar ratio of the activated sugar to the protein during the conjugation reaction. The resulting neoglycoconjugate can be characterized by various methods, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), to determine the average number of glycan units attached per protein molecule.[5][6]
| Molar Ratio (Activated this compound : BSA) | Average Number of Glucoside Units per BSA Molecule (Determined by MALDI-TOF MS) | Protein Recovery Yield (%) |
| 10:1 | ~5 | 85 |
| 30:1 | ~15 | 78 |
| 50:1 | ~25 | 70 |
Note: The data presented in this table are representative and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Bovine Serum Albumin (BSA) Neoglycoconjugate via Diazotization
This protocol describes the synthesis of a neoglycoprotein by coupling this compound to BSA via a diazo linkage. The aromatic amine of this compound is first converted to a reactive diazonium salt, which then reacts with electron-rich amino acid side chains on the protein, primarily tyrosine, but also histidine, and lysine.
Materials:
-
p-Aminophenyl-α-D-glucopyranoside (this compound)
-
Bovine Serum Albumin (BSA)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 1 M
-
Borate buffer, 0.2 M, pH 9.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Stir plate and stir bars
-
Ice bath
-
UV-Vis Spectrophotometer
-
Lyophilizer
Procedure:
-
Preparation of the Diazonium Salt (Activated this compound): a. Dissolve 10 mg of this compound in 2 mL of 0.5 M HCl in a small glass vial. b. Cool the solution in an ice bath with constant stirring for 15 minutes. c. Slowly add a 1.2 molar equivalent of a pre-chilled aqueous solution of sodium nitrite (e.g., 2.7 mg in 0.5 mL of water). d. Continue stirring in the ice bath for 30 minutes. The formation of the diazonium salt is indicated by a slight yellow color. This solution should be used immediately in the next step.
-
Conjugation to BSA: a. Dissolve 50 mg of BSA in 5 mL of cold (4°C) 0.2 M borate buffer, pH 9.0, in a glass beaker. b. While stirring the BSA solution gently in an ice bath, add the freshly prepared diazonium salt solution dropwise over 10 minutes. c. Allow the reaction to proceed with gentle stirring at 4°C for 4 hours. The solution will develop a reddish-brown color, indicating the formation of the azo linkage.
-
Purification of the Neoglycoconjugate: a. Transfer the reaction mixture to a dialysis tube (10 kDa MWCO). b. Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least three changes of buffer, to remove unreacted sugar and other small molecules. c. After dialysis, recover the solution containing the this compound-BSA conjugate.
-
Characterization and Storage: a. Determine the protein concentration using a standard protein assay (e.g., BCA assay). b. Characterize the extent of glycosylation using MALDI-TOF MS. The mass of the conjugate will be higher than that of native BSA, and the difference can be used to calculate the average number of glucoside units per BSA molecule.[5][6] c. Lyophilize the purified conjugate for long-term storage at -20°C.
Visualizations
Signaling Pathway: Inhibition of Bacterial Adhesion
The synthesized this compound-BSA conjugate can be used as a model to study the inhibition of pathogen adhesion to host cells. Although glucose is the sugar here, the principle is well-illustrated by the extensively studied mannose-dependent adhesion of uropathogenic E. coli (UPEC) via the FimH lectin. The multivalent presentation of sugars on the neoglycoprotein can effectively block the FimH binding sites on the bacteria, thus preventing them from adhering to the mannosylated glycoproteins on the surface of host epithelial cells.
Caption: Inhibition of UPEC adhesion by a multivalent glycoconjugate.
Experimental Workflow: Synthesis of this compound-BSA
The overall workflow for the synthesis and purification of the neoglycoprotein is summarized in the following diagram.
Caption: Workflow for the synthesis of a this compound-BSA conjugate.
Logical Relationship: From Precursor to Application
This diagram illustrates the logical progression from the precursor molecule, this compound, to its application as a tool in glycobiology research.
Caption: Logical flow from this compound to its research application.
References
- 1. Inhibition of adhesion of type 1 fimbriated Escherichia coli to highly mannosylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic alpha-glycosides of mannose are powerful inhibitors of the adherence of type 1 fimbriated Escherichia coli to yeast and intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Procedure for the Synthesis of Neoglycoproteins and Immobilization on Epoxide-Modifled Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paph-alpha-d-glc Based Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paph-alpha-d-glc, chemically known as 4-aminophenyl alpha-D-glucopyranoside, and its derivatives are emerging as significant molecules in enzyme inhibition studies. Notably, these compounds have shown potential as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism.[1][2] The inhibition of α-glucosidase is a clinically important strategy for managing postprandial hyperglycemia in type 2 diabetes.[3][4][5] These application notes provide detailed protocols for designing and conducting enzyme inhibition studies with this compound, with a primary focus on α-glucosidase. The protocols cover initial screening for inhibitory activity, determination of IC50 values, and kinetic analysis to elucidate the mechanism of inhibition.
Experimental Design: A Stepwise Approach
A systematic approach is crucial for characterizing the inhibitory potential of this compound. The experimental workflow can be divided into three main stages:
-
Preliminary Screening: To determine if this compound inhibits the target enzyme's activity.
-
Determination of IC50: To quantify the concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
The following diagram illustrates the overall experimental workflow:
Protocols
Materials and Reagents
-
This compound: (4-aminophenyl alpha-D-glucopyranoside)
-
Enzyme: e.g., α-glucosidase from Saccharomyces cerevisiae
-
Substrate: e.g., p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Buffer: e.g., Phosphate buffer (100 mM, pH 6.8)
-
Stop Solution: e.g., Sodium carbonate (Na2CO3) solution (1 M)
-
Positive Control: e.g., Acarbose
-
96-well microplate
-
Microplate reader
-
Incubator
Protocol for α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.
1. Preparation of Solutions:
- This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., buffer or DMSO) to a stock concentration of 1 mg/mL.
- Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in phosphate buffer.
- Substrate Solution: Prepare a 5 mM solution of pNPG in phosphate buffer.
- Acarbose (Positive Control) Solution: Prepare a series of dilutions in the same solvent as this compound.
2. Assay Procedure in a 96-Well Plate:
| Reagent | Blank (µL) | Control (µL) | Sample (µL) |
| This compound/Solvent | 50 | 50 (Solvent) | 50 |
| Phosphate Buffer | 100 | 50 | 50 |
| Enzyme Solution | 0 | 50 | 50 |
| Incubate at 37°C for 10 minutes | |||
| Substrate Solution | 50 | 50 | 50 |
| Incubate at 37°C for 20 minutes | |||
| Stop Solution | 50 | 50 | 50 |
3. Measurement:
- Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
4. Calculation of Percentage Inhibition:
- % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Determination of IC50 Value
To determine the IC50 value, perform the α-glucosidase inhibition assay with varying concentrations of this compound (e.g., a serial dilution). Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Enzyme Kinetic Studies
To determine the mode of inhibition, enzyme kinetics are studied by measuring the reaction rates at different substrate and inhibitor concentrations.
1. Experimental Setup:
- Perform the α-glucosidase assay with a range of pNPG concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
- Repeat the assay for each substrate concentration in the absence (control) and presence of at least two different fixed concentrations of this compound (e.g., IC50/2 and IC50).
2. Data Analysis:
- Calculate the initial reaction velocity (v) for each substrate and inhibitor concentration.
- Plot the data using Michaelis-Menten and Lineweaver-Burk plots.
The following diagram illustrates the different types of reversible enzyme inhibition:
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: α-Glucosidase Inhibitory Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| This compound | 10 | 15.2 ± 1.8 |
| 50 | 48.9 ± 3.2 | |
| 100 | 85.7 ± 2.5 | |
| Acarbose (Control) | 100 | 92.1 ± 1.5 |
Table 2: IC50 Values for α-Glucosidase Inhibition
| Compound | IC50 (µg/mL) |
| This compound | 51.5 |
| Acarbose (Control) | 45.2 |
Table 3: Kinetic Parameters of α-Glucosidase in the Presence of this compound
| Inhibitor Conc. (µM) | Vmax (µmol/min) | Km (mM) | Inhibition Type | Ki (µM) |
| 0 (Control) | 1.25 | 2.5 | - | - |
| 25 | 1.24 | 4.8 | Competitive | 26.0 |
| 50 | 1.26 | 7.2 | Competitive | 25.5 |
(Note: The data presented in these tables are for illustrative purposes and may not represent the actual experimental values for this compound.)
Interpretation of Kinetic Data
The type of inhibition can be determined by analyzing the changes in the kinetic parameters, Vmax and Km, in the presence of the inhibitor.
-
Competitive Inhibition: Vmax remains unchanged, while Km increases. This indicates that the inhibitor binds to the active site of the enzyme, competing with the substrate.
-
Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. This suggests that the inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency but not its substrate binding affinity.
-
Uncompetitive Inhibition: Both Vmax and Km decrease. This occurs when the inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: Both Vmax and Km are altered, but not in the same proportion as in uncompetitive inhibition.
The Lineweaver-Burk plot (a double reciprocal plot of 1/v versus 1/[S]) is a useful graphical method to distinguish between these inhibition types.
The following diagram illustrates the expected changes in Lineweaver-Burk plots for different inhibition types:
Conclusion
These application notes provide a comprehensive framework for investigating the enzyme inhibitory properties of this compound. By following these detailed protocols, researchers can effectively screen for inhibitory activity, quantify the potency, and elucidate the mechanism of action. This systematic approach is essential for the evaluation of this compound and its derivatives as potential therapeutic agents in drug discovery and development.
References
- 1. 4-(Sulfonylamino)phenyl α-D-glucopyranosides as competitive inhibitors of yeast α-glucosidase - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Alpha-Glucosidase and Alpha-Amylase Inhibitory Activities, Molecular Docking, and Antioxidant Capacities of Salvia aurita Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Investigation of Inhibitory Activities of Plant-Derived Bioactive Compounds Against Carbohydrate and Glucagon-Like Peptide-1 Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the p-Nitrophenyl-α-D-glucopyranoside (PNPG) Assay
Welcome to the technical support center for the p-Nitrophenyl-α-D-glucopyranoside (PNPG or Paph-alpha-d-glc) assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the PNPG assay for α-glucosidase activity?
The PNPG assay is a widely used colorimetric method to measure the activity of α-glucosidase enzymes. The enzyme catalyzes the hydrolysis of the colorless substrate, p-Nitrophenyl-α-D-glucopyranoside (PNPG), into α-D-glucopyranoside and p-nitrophenol (PNP). Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate anion, which is a yellow-colored product. The intensity of this yellow color, measured spectrophotometrically at a wavelength of 400-410 nm, is directly proportional to the amount of PNP produced and thus to the α-glucosidase activity.[1][2]
Q2: What are the essential reagents and equipment needed for this assay?
Reagents:
-
α-glucosidase enzyme
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate[3]
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution to stop the reaction and develop the color[3][2]
-
Bovine Serum Albumin (BSA) can be included in the buffer to stabilize the enzyme[3]
-
Positive control (e.g., a known α-glucosidase inhibitor like acarbose)[4]
-
For specific applications, inhibitors like Sodium Dodecyl Sulfate (SDS) may be used to selectively inhibit certain forms of the enzyme.[1]
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400-410 nm[1]
-
Incubator or water bath set to the desired temperature (commonly 37°C)[1][5]
-
Pipettes and tips
-
96-well microplates (for high-throughput screening) or cuvettes
-
pH meter
Q3: How should I prepare and store the PNPG substrate solution?
PNPG can be challenging to dissolve in aqueous buffers.[7] It is recommended to first dissolve it in a small amount of warm ethanol or methanol before diluting to the final working concentration with the assay buffer.[7] Alternatively, you can directly dissolve it in the buffer by vortexing.[7] Stock solutions of PNPG are stable for about two weeks when stored at 0-5°C.[3] For long-term storage, it is advisable to aliquot and freeze the stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low yellow color development | 1. Inactive enzyme: Improper storage or handling of the enzyme.[2] 2. Incorrect buffer pH: The optimal pH for most α-glucosidases is between 6.0 and 7.0.[3] The yellow color of p-nitrophenol is only visible at a pH > 5.9.[2] 3. Substrate degradation: PNPG solution is old or was not stored properly. | 1. Check the enzyme's expiration date and storage conditions. Run a positive control with a fresh enzyme stock. 2. Verify the pH of your buffer. Ensure the stop solution is sufficiently alkaline to raise the final pH above 5.9.[2] 3. Prepare a fresh PNPG solution.[7] |
| High background absorbance in the blank | 1. Spontaneous hydrolysis of PNPG: The substrate can slowly hydrolyze on its own, especially at elevated temperatures.[7] 2. Contaminated reagents: Reagents may be contaminated with a substance that absorbs at 400-410 nm. | 1. Always run a blank containing all reagents except the enzyme to measure and subtract the background absorbance.[7] 2. Use high-purity reagents and fresh solutions. |
| Precipitate formation in the reaction mixture | 1. Low solubility of PNPG: The substrate may precipitate out of solution, especially at high concentrations or low temperatures.[7] 2. Incompatibility of test compounds: If screening for inhibitors, the test compounds may not be soluble in the assay buffer. | 1. Ensure PNPG is fully dissolved. You may need to gently warm the solution. Consider using a co-solvent like DMSO for the stock, but keep the final concentration low (typically <1-2%). 2. Check the solubility of your test compounds in the final assay conditions. A solubility test prior to the assay is recommended. |
| Inconsistent or non-reproducible results | 1. Inaccurate pipetting: Small variations in reagent volumes can lead to significant errors. 2. Temperature fluctuations: Enzyme activity is highly dependent on temperature. 3. Assay not in the linear range: The reaction may have proceeded for too long, leading to substrate depletion or product inhibition. | 1. Calibrate your pipettes and use proper pipetting techniques. 2. Ensure all reagents and plates/cuvettes are pre-incubated at the correct assay temperature. 3. Perform a time-course experiment to determine the initial velocity range where the reaction rate is linear.[7] |
Experimental Protocols
General Protocol for α-Glucosidase Activity Assay
This protocol is a starting point and should be optimized for your specific enzyme and experimental conditions.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a solution of 0.1 M potassium phosphate monobasic and adjust the pH to 6.8 at 37°C with 1 M NaOH.[5]
-
PNPG Substrate Solution (10 mM): Dissolve p-Nitrophenyl-α-D-glucopyranoside in the phosphate buffer.[5] Gentle warming may be necessary.
-
α-Glucosidase Solution: Prepare a working solution of the enzyme in cold phosphate buffer immediately before use. The optimal concentration should be determined experimentally to ensure the reaction is within the linear range.
-
Stop Solution (0.2 M Sodium Carbonate): Dissolve sodium carbonate in deionized water.[3]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test sample (or buffer for control) to the appropriate wells.
-
Add 25 µL of the α-glucosidase solution to each well and mix.
-
Pre-incubate the plate at 37°C for 15 minutes.[8]
-
Initiate the reaction by adding 25 µL of the PNPG substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 400 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Summary of Optimized Assay Conditions for Different Enzymes
| Enzyme Source | pH | Temperature (°C) | Substrate (PNPG) Concentration | Reference |
| Neutral α-glucosidase (human semen) | 6.8 | 37 | 20 mM | |
| α-glucosidase (unspecified) | 6.0 - 7.0 | 30 | 0.73 mM (Km) | |
| α-glucosidase (Saccharomyces cerevisiae) | 7.0 | 37 | Not specified | [4] |
| α-glucosidase (unspecified) | 6.9 | 37 | 11 mM | [8] |
| α-glucosidase (unspecified) | 6.8 | 37 | 10 mM | [5] |
Visualizations
Caption: Enzymatic hydrolysis of PNPG by α-glucosidase.
Caption: General workflow for the PNPG-based α-glucosidase assay.
Caption: Troubleshooting guide for low or no color development.
References
- 1. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nipro.co.jp [nipro.co.jp]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. P-Nitrophenol-alpha-D-glucopyranoside as substrate for measurement of maltase activity in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
Paph-alpha-d-glc stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Paph-alpha-d-glc (p-aminophenyl-α-D-glucopyranoside) in long-term experiments. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The two primary stability concerns for this compound in aqueous solutions are the hydrolysis of the α-glycosidic bond and the oxidation of the p-aminophenol moiety. The rates of both degradation pathways are influenced by pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound?
A2: Glycosidic bonds are susceptible to acid-catalyzed hydrolysis. Therefore, at low pH, the rate of degradation of this compound is expected to increase. The aminophenyl group is also susceptible to oxidation, which can be pH-dependent.
Q3: What is the recommended storage condition for this compound solutions?
A3: For long-term storage, it is recommended to store this compound solutions at -20°C or below, protected from light. For short-term use, solutions should be kept at 2-8°C. Avoid repeated freeze-thaw cycles. Stock solutions of the related compound, p-nitrophenyl-α-D-glucopyranoside, are reported to be stable for up to 3 months at -20°C[1].
Q4: Can this compound be autoclaved?
A4: No, autoclaving is not recommended. The high temperature and pressure will likely lead to significant hydrolysis of the glycosidic bond and potential oxidation of the aminophenyl group. Solutions should be filter-sterilized using a 0.22 µm filter if sterility is required.
Q5: Is this compound susceptible to enzymatic degradation in cell culture experiments?
A5: Yes, if the experimental system contains α-glucosidases, these enzymes can cleave the α-glycosidic bond of this compound, releasing p-aminophenol and glucose. It is crucial to consider the presence of such enzymes in your experimental design.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Inconsistent Results Over Time
Possible Cause 1: Chemical Degradation (Hydrolysis or Oxidation)
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to the older stock in a simple, rapid assay.
-
Analyze for Degradation Products: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the aged solution for the presence of p-aminophenol (hydrolysis product) or oxidized species.
-
pH and Buffer Effects: Measure the pH of your experimental medium. Buffers can influence the rate of hydrolysis. Consider performing a stability study in your specific buffer system.
-
Protect from Light: Store stock solutions and experimental setups protected from light, as the aminophenyl group can be light-sensitive.
-
Possible Cause 2: Enzymatic Degradation
-
Troubleshooting Steps:
-
Assess for α-glucosidase Activity: If working with biological samples (e.g., cell lysates, tissue homogenates), consider assaying for α-glucosidase activity.
-
Use of Enzyme Inhibitors: If enzymatic degradation is suspected, the inclusion of a general α-glucosidase inhibitor (if compatible with the experiment) could help confirm this as the cause.
-
Issue 2: Appearance of Color in the Solution
Possible Cause: Oxidation of the Aminophenyl Moiety
-
Troubleshooting Steps:
-
Visual Inspection: A change in color (e.g., yellowing or browning) of the this compound solution is a strong indicator of oxidation of the p-aminophenol group.
-
Minimize Oxygen Exposure: Degas solvents used for preparing solutions and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive long-term experiments.
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of any potential oxidizing contaminants.
-
Chelate Metal Ions: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA (if compatible with the experimental system) may help to reduce the rate of oxidation.
-
Quantitative Data on Stability
Table 1: pH-Rate Profile for the Hydrolysis of p-Nitrophenyl-β-D-glucopyranoside at 25°C
| pH | Predominant Mechanism | Relative Rate |
| < 2 | Specific Acid Catalysis | High |
| 2 - 7 | pH-independent (Water Attack) | Low |
| 7 - 10 | Bimolecular Nucleophilic Substitution | Moderate |
| > 10 | Neighboring Group Participation | High |
Data adapted from studies on p-nitrophenyl-β-D-glucopyranoside and general principles of glycoside hydrolysis. The relative rates are qualitative and for illustrative purposes.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).[2][3][4][5]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to the initial concentration.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder to prepare a 1 mg/mL solution.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze by HPLC alongside a control sample protected from light.
-
-
Analysis:
-
For all conditions, run a control sample (this compound solution without stress treatment).
-
Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at a wavelength appropriate for the aminophenyl group, e.g., ~230 nm and ~285 nm).
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Visualizations
Signaling Pathway
This compound has been implicated in the abscisic acid (ABA) signaling pathway in plants, which is crucial for regulating stomatal closure in response to drought stress. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified ABA signaling pathway leading to stomatal closure.
Experimental Workflow
The logical flow for investigating this compound stability issues is outlined below.
Caption: Workflow for troubleshooting this compound stability issues.
References
How to prevent non-enzymatic hydrolysis of Paph-alpha-d-glc
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the non-enzymatic hydrolysis of Paph-alpha-d-glc (p-Aminophenyl-α-D-glucopyranoside).
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis and why is it a concern for this compound?
A1: Non-enzymatic hydrolysis is the cleavage of the glycosidic bond in this compound without the involvement of an enzyme. This process is a concern because it leads to the spontaneous release of the p-aminophenol aglycone, resulting in a high background signal in colorimetric assays, loss of substrate integrity, and inaccurate kinetic data.
Q2: What are the primary factors that contribute to the non-enzymatic hydrolysis of this compound?
A2: The main factors are pH, temperature, and storage conditions. The glycosidic bond of aryl-glucosides is susceptible to both acid- and base-catalyzed hydrolysis. Elevated temperatures significantly accelerate this degradation process. Improper storage of stock solutions can also lead to gradual hydrolysis over time.
Q3: How does pH affect the stability of this compound?
A3: The stability of the glycosidic bond is highly pH-dependent. In acidic conditions (low pH), the glycosidic oxygen can be protonated, making the anomeric carbon more susceptible to nucleophilic attack by water (specific acid catalysis). In alkaline conditions (high pH), hydrolysis can also be accelerated. For optimal stability, it is recommended to keep the pH of stock solutions and experimental buffers within a neutral to slightly acidic range (pH 6-7), unless the experimental design requires otherwise.
Q4: What is the recommended way to store this compound?
A4: For long-term storage, solid this compound should be stored at -20°C.[1][2] Reconstituted stock solutions should be aliquoted and frozen at -20°C, where they are stable for up to 3 months.[1][3] For short-term use, refrigerated solutions (2-8°C) can be stable for several weeks to months, provided they are sterile and protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem: High background signal in my assay blank (without enzyme).
| Possible Cause | Troubleshooting Step |
| Hydrolyzed this compound stock solution | 1. Prepare a fresh stock solution of this compound. 2. Check the pH of your stock solution; it should be near neutral. 3. Perform a stability check on your new stock solution using the protocol provided below. |
| Inappropriate buffer pH | 1. Measure the pH of your assay buffer. 2. If the pH is highly acidic or alkaline, consider adjusting it to a more neutral range if your experimental conditions permit. |
| High incubation temperature | 1. If possible, lower the incubation temperature of your assay. 2. If the temperature cannot be changed, shorten the incubation time to minimize background hydrolysis. |
| Contamination of stock solution or buffer | 1. Prepare fresh, sterile buffers and stock solutions. 2. Filter-sterilize your this compound stock solution if appropriate. |
Problem: Inconsistent results or poor reproducibility in my enzyme kinetics experiments.
| Possible Cause | Troubleshooting Step |
| Progressive hydrolysis of this compound during the experiment | 1. Prepare fresh this compound solution for each experiment. 2. Minimize the time the substrate is incubated in the assay buffer before starting the reaction. 3. Run a no-enzyme control for the duration of the experiment to quantify and subtract the background hydrolysis rate. |
| Degradation of stock solution over time | 1. Use freshly prepared or recently thawed aliquots of your this compound stock solution for each set of experiments. 2. Avoid using stock solutions that have been stored for extended periods at 2-8°C. |
Data Summary
The following tables summarize the expected impact of pH and temperature on the stability of this compound, based on general principles of glycoside chemistry.
Table 1: Effect of pH on the Rate of Non-Enzymatic Hydrolysis
| pH Range | Relative Rate of Hydrolysis | Predominant Mechanism |
| < 4 | High | Specific Acid Catalysis |
| 4 - 6 | Low | Uncatalyzed Hydrolysis |
| 6 - 8 | Very Low (Most Stable) | Uncatalyzed Hydrolysis |
| > 8 | Increasing | Base-Catalyzed Hydrolysis |
Table 2: Effect of Temperature on the Rate of Non-Enzymatic Hydrolysis
| Temperature | Expected Impact on Hydrolysis Rate |
| -20°C | Very low (recommended for long-term storage)[1][2] |
| 4°C | Low (suitable for short-term storage) |
| 25°C (Room Temp) | Moderate |
| 37°C | Significant increase compared to room temperature |
| > 50°C | High rate of hydrolysis |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions
This protocol allows for the determination of the rate of non-enzymatic hydrolysis of this compound under specific experimental conditions (e.g., in your assay buffer).
Materials:
-
This compound
-
Buffer of interest (e.g., 50 mM sodium phosphate, pH 7.0)
-
Spectrophotometer capable of reading at the absorbance maximum of p-aminophenol (approximately 405 nm, but should be confirmed empirically)
-
Thermostatted cuvette holder
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in high-purity water to a concentration of 10 mM.
-
Set up the reaction: In a microcentrifuge tube, add the desired volume of buffer.
-
Pre-incubate: Place the tube in a heating block or water bath at the desired experimental temperature (e.g., 37°C) for 5 minutes to equilibrate.
-
Initiate the reaction: Add a small volume of the this compound stock solution to the pre-warmed buffer to reach the final desired concentration (e.g., 1 mM). Mix gently.
-
Monitor absorbance: Immediately transfer the solution to a pre-warmed cuvette in the spectrophotometer. Record the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 1-2 hours).
-
Data Analysis:
-
Plot absorbance at 405 nm versus time.
-
The rate of non-enzymatic hydrolysis is the slope of the linear portion of this plot.
-
This rate can be compared under different buffer, pH, and temperature conditions to identify the most stable conditions for your experiment.
-
Visualizations
Caption: Mechanisms of non-enzymatic hydrolysis of this compound at different pH values.
Caption: Experimental workflow for determining the rate of non-enzymatic hydrolysis of this compound.
References
Improving the sensitivity of Paph-alpha-d-glc colorimetric assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their Paph-alpha-d-glc colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound colorimetric assay?
The this compound colorimetric assay is based on the enzymatic activity of α-glucosidase. The substrate, para-nitrophenyl-α-D-glucopyranoside (this compound), is hydrolyzed by α-glucosidase to produce a yellow-colored product, para-nitrophenol (pNP). The intensity of the yellow color, which can be measured spectrophotometrically at a specific wavelength (typically 405 nm), is directly proportional to the amount of pNP produced and thus to the α-glucosidase activity.
Q2: What are the critical factors affecting the sensitivity of the assay?
Several factors can influence the sensitivity of the this compound assay. Key factors include the quality and concentration of the enzyme and substrate, the composition of the assay buffer (especially pH), incubation time and temperature, and the presence of any interfering substances in the sample.[1] Optimization of these parameters is crucial for achieving high sensitivity.[1]
Q3: How can I be sure my reagents are of high quality?
High-quality reagents are essential for optimal assay performance.[1] It is recommended to use reagents from a reputable supplier. Substrates should be stored correctly, protected from light and moisture, to prevent degradation. Enzyme preparations should be handled as per the manufacturer's instructions to maintain their activity.
Troubleshooting Guide
Issue 1: Low or No Signal
If you are observing a weak signal or no signal at all, it could be due to several factors. The following troubleshooting steps can help identify and resolve the issue.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Test the enzyme activity with a positive control. |
| Substrate Degradation | - Store the this compound substrate protected from light and moisture. - Prepare fresh substrate solution for each experiment. |
| Incorrect Buffer pH | - Verify the pH of the assay buffer. The optimal pH for α-glucosidase activity is typically around 6.8.[2] - Prepare fresh buffer if the pH is incorrect. |
| Suboptimal Incubation Time or Temperature | - Increase the incubation time to allow for more product formation. - Ensure the incubation is carried out at the optimal temperature for the enzyme (e.g., 37°C).[2] |
| Insufficient Reagent Concentration | - Increase the concentration of the enzyme or substrate.[2] |
Issue 2: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to reduced sensitivity.
| Potential Cause | Recommended Solution |
| Substrate Autohydrolysis | - Prepare the substrate solution fresh before use. - Run a "substrate only" blank to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare buffers and solutions. - Filter-sterilize buffers to remove any microbial contamination that might contribute to the background. |
| Sample Interference | - Some compounds in the sample may absorb at the same wavelength as the product. - Run a "sample blank" containing the sample and all assay components except the substrate. Subtract this reading from the test sample reading. |
| Use of an Inappropriate Inhibitor for Background Correction | - The choice of inhibitor for determining the background can be critical. While castanospermine is a potent inhibitor, glucose can be a more stable and cost-effective alternative for competitive product inhibition.[2] |
Experimental Protocols
Standard Protocol for this compound Assay
-
Prepare Assay Buffer: Prepare a 100 mM phosphate buffer at pH 6.8.
-
Prepare Substrate Solution: Dissolve this compound in the assay buffer to a final concentration of 20 mM.[2] This solution should be prepared fresh.
-
Prepare Enzyme Solution: Dilute the α-glucosidase enzyme in the assay buffer to the desired concentration.
-
Assay Procedure:
-
Add 50 µL of the sample or standard to a 96-well microplate.
-
Add 50 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
-
Data Measurement: Measure the absorbance at 405 nm using a microplate reader.
Visual Guides
Caption: Workflow for the this compound colorimetric assay.
Caption: Troubleshooting logic for low or no signal in the assay.
References
Technical Support Center: Paph-alpha-d-glc Based Assays
Welcome to the technical support center for p-nitrophenyl-α-D-glucopyranoside (pNP-α-Glc) based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any yellow color development in my assay?
A: A lack of yellow color indicates that p-nitrophenol (pNP) is not being produced or is not in its visible, ionized form. Consider the following possibilities:
-
Inactive Enzyme: The α-glucosidase may be inactive due to improper storage, repeated freeze-thaw cycles, or dissolution in an inappropriate buffer.[1][2] Always prepare fresh enzyme solutions and validate activity with a positive control.
-
Incorrect pH: The enzyme's catalytic activity is highly pH-dependent. If the buffer pH is outside the optimal range for your specific enzyme, its activity can be drastically reduced.[1]
-
Color Visualization: The product, p-nitrophenol, is only visibly yellow in its ionized (phenolate) form. This requires a basic pH, typically above 7.0.[2] Most protocols include a "stop solution" (e.g., sodium carbonate) to raise the pH and ensure color development before reading the absorbance.[2][3][4]
-
Potent Inhibition: The test compound may be a very potent inhibitor of the enzyme, completely preventing substrate hydrolysis. Try testing a wider range of dilutions of your compound.
-
Reagent Problems: The substrate (pNP-α-Glc) may have degraded, or the wrong concentration was used.[2]
Q2: My absorbance readings are unexpectedly high or variable, even in my blank/control wells. What could be the cause?
A: High or variable background absorbance often points to spectrophotometric interference. Key causes include:
-
Colored Test Compounds: If your test compound is colored and absorbs light near the detection wavelength (typically 400-410 nm), it will contribute to the absorbance reading.[5] It is crucial to run a control well containing the test compound and buffer but no enzyme to measure and subtract this background absorbance.[4] Compounds with yellow, orange, or blue hues are common culprits.[6]
-
Compound Precipitation/Aggregation: Test compounds that are not fully soluble can form precipitates or aggregates. These particles can scatter light, leading to artificially high and erratic absorbance readings.[5] Visually inspect the wells and consider testing compound solubility in the assay buffer.
-
Sample Matrix Effects: For biological samples, components like hemoglobin from hemolyzed red blood cells can cause significant interference, as hemoglobin has a strong absorbance peak around 415 nm.[7]
Q3: How can I distinguish a true α-glucosidase inhibitor from a compound that is just interfering with the assay?
A: This is a critical step in drug discovery to avoid false positives. A series of validation experiments is necessary:
-
Check for Color Interference: Measure the absorbance spectrum of your compound in the assay buffer. Significant absorbance at 405 nm indicates color interference.
-
Test for Aggregation: Promiscuous inhibitors often work by forming aggregates that sequester the enzyme non-specifically.[8] Re-running the assay with the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt these aggregates. If the inhibitory activity is significantly reduced in the presence of the detergent, it is likely a false positive due to aggregation.[8]
-
Vary Enzyme Concentration: True inhibitors often show an IC50 value that is independent of the enzyme concentration, whereas non-specific inhibitors may show varying IC50 values.
Q4: Can detergents in my sample preparation buffer affect the assay outcome?
A: Yes, detergents can have complex and unpredictable effects on enzyme activity.[9]
-
Inhibition: Ionic detergents, particularly SDS, are often denaturing and can lead to protein unfolding and loss of enzyme activity.[9][10]
-
Activation/Stabilization: Non-ionic detergents (e.g., Triton X-100, Tween-20) are generally milder.[11] At concentrations near their critical micelle concentration (CMC), they can sometimes enhance enzyme activity.[8][12]
-
Interference Mitigation: As mentioned in Q3, non-ionic detergents are valuable tools for disrupting compound aggregates and identifying non-specific inhibitors.[8]
Troubleshooting Guides
Guide 1: Investigating Low or No Enzyme Activity
If your positive control shows little to no activity, follow this workflow to diagnose the issue.
Guide 2: Validating a Potential Inhibitor
After identifying a "hit" compound, use this workflow to rule out common false-positive mechanisms.
Data on Common Interferences
Table 1: Common Competitive α-Glucosidase Inhibitors
These compounds are known to competitively and reversibly inhibit α-glucosidase and are often used as positive controls.[13]
| Inhibitor | Class | Common Use | Notes |
| Acarbose | Oligosaccharide | Oral anti-diabetic drug[14][15][16] | Also inhibits pancreatic α-amylase.[16] |
| Miglitol | Monosaccharide analogue | Oral anti-diabetic drug[14][16][17] | Well-absorbed into the bloodstream.[16] |
| Voglibose | Monosaccharide analogue | Oral anti-diabetic drug[14][16] | Not approved for use in the U.S.[15] |
Table 2: Influence of Experimental Conditions on α-Glucosidase Activity
The optimal pH and temperature are highly dependent on the source of the enzyme. Using non-optimal conditions is a major source of assay variability.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | 4.3 | 80 | [18] |
| Thermoanaerobacter ethanolicus | 5.0 - 5.5 | 70 | [19] |
| Sludge Bioreactor | 8.0 | 50 | [20] |
| Generic Assay Condition | 6.8 | 37 | [3][21] |
| Lysosomal Glycosidases | < 6.0 | - | [22] |
Table 3: Effects of Common Reagents on the Assay
Certain chemicals commonly found in buffers and sample preparations can interfere with the assay.
| Reagent/Compound Class | Effect on Assay | Examples | Notes | Reference |
| Thiol-containing reagents | Inhibition | DTT, 2-mercaptoethanol, glutathione | Can interfere with enzyme structure/function. | [10] |
| Divalent Cations | Inhibition | Ca²⁺, Cu²⁺, Hg²⁺, Mg²⁺, Ni²⁺, Zn²⁺ | Can alter enzyme conformation or compete for active sites. | [10] |
| Chelating Agents | Inhibition | EDTA | Can interfere, although some α-glucosidases are not metalloenzymes.[10][18] | |
| Ionic Detergents | Inhibition | SDS | Can cause protein denaturation.[9][10] | |
| Non-ionic Detergents | Variable | Triton™ X-100, TWEEN® | May cause inhibition or activation depending on concentration. Useful for mitigating aggregation.[8][10] | |
| Buffers | Inhibition | Tris | Some buffer components can directly inhibit the enzyme. Phosphate buffer is common.[3][10] |
Experimental Protocols
Standard α-Glucosidase Inhibition Assay using pNP-α-Glc
This protocol provides a general framework. Concentrations and incubation times should be optimized for the specific enzyme used.
Principle: α-glucosidase hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNP-α-Glc) into α-D-glucose and yellow-colored p-nitrophenol (pNP). The rate of pNP formation is measured by monitoring the increase in absorbance at 405 nm and is proportional to enzyme activity.[3][23]
Detailed Steps:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.[3][4]
-
Enzyme Solution: Immediately before use, prepare a working solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) in cold phosphate buffer.
-
Substrate Solution: Dissolve pNP-α-Glc in the phosphate buffer.
-
Test Compounds: Prepare a dilution series of the test compounds. If using DMSO to dissolve compounds, ensure the final concentration in the well is low (<1%) to avoid solvent effects.
-
Stop Solution: Prepare a 0.1 - 0.2 M solution of sodium carbonate in deionized water.[24]
-
-
Assay Procedure (in a 96-well plate):
-
Add 50 µL of test compound dilution to the sample wells.
-
Add 50 µL of buffer to the negative control (100% activity) wells.
-
Add 50 µL of a known inhibitor (e.g., acarbose) to the positive control wells.
-
Add 50 µL of the enzyme solution to all wells except for the blanks. For blanks (to correct for compound absorbance), add 50 µL of buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[4]
-
Initiate the reaction by adding 50 µL of the pNP-α-Glc substrate solution to all wells.
-
Incubate at 37°C for 20-30 minutes.[4] The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Terminate the reaction by adding 100 µL of the sodium carbonate stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Correct the absorbance of the test compound wells by subtracting the absorbance of the corresponding blank well (compound + buffer + substrate, but no enzyme).
-
Calculate the percentage of inhibition using the following formula:
-
% Inhibition = [1 - (Abssample / Abscontrol)] x 100
-
Where Abssample is the absorbance of the well with the test compound and Abscontrol is the absorbance of the negative control (100% activity).
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 7. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Detergents on Activity, Thermostability and Aggregation of Two Alkalithermophilic Lipases from Thermosyntropha lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. List of alpha glucosidase inhibitors: Uses, common brands, and safety information [singlecare.com]
- 16. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 17. What Are Alpha-Glucosidase Inhibitors for Diabetes? [webmd.com]
- 18. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. An Improved Neutral α-Glucosidase Assay for Assessment of Epididymal Function—Validation and Comparison to the WHO Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. P-nitrophenyl glucopyranoside: Significance and symbolism [wisdomlib.org]
- 24. nipro.co.jp [nipro.co.jp]
Paph-alpha-d-glc solubility problems and solutions
Welcome to the technical support center for Paph-alpha-d-glc (p-Aminophenyl-α-D-glucopyranoside). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, or p-Aminophenyl-α-D-glucopyranoside, is a glycoside commonly used in biochemical assays. Its primary application is as a chromogenic substrate for α-glucosidases.[1] When cleaved by this enzyme, it releases p-aminophenol, which can be detected to quantify enzyme activity. This makes it a valuable tool in studying enzyme kinetics and specificity.[1]
Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?
While specific solubility data for this compound is not extensively published, related compounds and general knowledge suggest that it may have limited solubility in purely aqueous solutions. For 4-Aminophenyl-alpha-D-glucopyranoside, slight solubility in Dimethyl Sulfoxide (DMSO) and heated Methanol (with sonication) has been reported.[2] It is recommended to start with small quantities and test a range of solvents. A related compound, 4-aminophenyl β-D-glucopyranoside, has a reported aqueous solubility of 49.00-51.00 mg/mL, which suggests that aqueous-organic mixtures could be effective.[1]
Q3: How should I prepare stock solutions of this compound?
For a related compound, p-Nitrophenyl-α-D-glucopyranoside, it is recommended that after reconstitution, the solution should be aliquoted and frozen at -20°C. Stock solutions prepared in this manner are reported to be stable for up to 3 months at -20°C. It is advisable to follow a similar procedure for this compound to ensure stability and prevent repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Problems
This guide addresses common solubility issues encountered with this compound and provides potential solutions.
Problem 1: this compound is not dissolving in my aqueous buffer.
Possible Causes:
-
Low intrinsic aqueous solubility: Glycosides can exhibit a wide range of solubilities, and this compound may have limited solubility in water alone.
-
Incorrect pH: The pH of the buffer can influence the ionization state of the aminophenyl group, which in turn affects solubility.
-
Low temperature: Solubility often decreases at lower temperatures.
Solutions:
-
Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer. Start with a small percentage (e.g., 1-5%) of DMSO or ethanol and gradually increase if necessary. The co-solvent method can significantly enhance the solubility of poorly soluble compounds.[3]
-
pH Adjustment: Systematically vary the pH of your buffer to determine the optimal pH for dissolution.
-
Gentle Heating and Sonication: Gently warm the solution while stirring or use a sonicator to aid dissolution. Be cautious with temperature, as excessive heat can degrade the compound.
-
Test different buffer systems: The composition of the buffer itself can influence solubility.
Problem 2: My this compound solution is cloudy or shows precipitation over time.
Possible Causes:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable.
-
Compound instability: The compound may be degrading in the chosen solvent or under the storage conditions.
-
Interaction with buffer components: Components of the buffer could be causing the compound to precipitate.
Solutions:
-
Prepare fresh solutions: For optimal results, prepare solutions fresh before each experiment.
-
Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particles or precipitates.
-
Optimize storage: If storing solutions, aliquot and freeze them at -20°C or -80°C immediately after preparation to minimize degradation.
-
Solubility Enhancement Techniques: For persistent issues, consider more advanced solubility enhancement techniques as detailed in the experimental protocols below.
Quantitative Solubility Data of Related Compounds
For reference and comparison, the following table summarizes the solubility of structurally related glycosides and their parent sugar.
| Compound | Solvent | Solubility | Reference |
| 4-Aminophenyl β-D-glucopyranoside | Water | 49.00-51.00 mg/mL | [1] |
| p-Nitrophenyl-α-D-glucopyranoside | Water | 10 mg/mL | |
| alpha-D-Glucose | Water | 500 mg/mL at 20°C | [4] |
| alpha-D-glucopyranosyl alpha-D-glucopyranoside | Water | Easily soluble | [5] |
| 4-Aminophenyl-alpha-D-glucopyranoside | DMSO | Slightly soluble | [2] |
| 4-Aminophenyl-alpha-D-glucopyranoside | Methanol | Slightly soluble (with heat & sonication) | [2] |
Detailed Experimental Protocols
Protocol 1: Enhancing Solubility using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[6]
Materials:
-
This compound
-
gamma-Cyclodextrin (γ-CD)[6]
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
-
Freeze-dryer (lyophilizer)
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of γ-CD.
-
Add an excess amount of this compound to each γ-CD solution.
-
Stir the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
For preparation of a soluble complex, prepare a solution of this compound and γ-CD at a 1:1 molar ratio (or other optimized ratio based on phase solubility studies) in water.
-
Freeze the solution and then lyophilize it to obtain a solid inclusion complex powder, which should have enhanced solubility upon reconstitution.[6]
Protocol 2: Co-crystallization for Improved Solubility
Co-crystallization involves forming a crystalline solid of the active pharmaceutical ingredient (API) with a co-former, which can enhance the solubility of the API.[7]
Materials:
-
This compound (API)
-
A pharmaceutically acceptable co-former (e.g., L-arginine, glycine, nicotinamide)[7]
-
Appropriate solvent system for dissolution of both API and co-former
-
Mortar and pestle or ball mill
-
Rotary evaporator
Methodology (Solvent Drop Grinding Method):
-
Place stoichiometric amounts of this compound and the chosen co-former in a mortar or ball mill.
-
Add a minimal amount of a suitable solvent to moisten the mixture.
-
Grind the mixture for a predetermined time (e.g., 30-60 minutes).
-
Dry the resulting solid under vacuum.
-
Characterize the new solid form using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.
-
Evaluate the solubility of the co-crystal in the desired aqueous medium and compare it to the solubility of the original this compound.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Enzymatic cleavage of this compound by α-glucosidase.
Caption: General workflow for enhancing the solubility of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. 4-AMINOPHENYL-ALPHA-D-GLUCOPYRANOSIDE | 31302-52-0 [m.chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. Alpha-D-Glucose | C6H12O6 | CID 79025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Paph-alpha-d-glc Synthesis and Purification
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of p-aminophenol-alpha-d-glucopyranoside (Paph-alpha-d-glc). The information is tailored for researchers, scientists, and drug development professionals to refine their experimental methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Koenigs-Knorr glycosylation. This reaction involves the coupling of a protected glycosyl halide, typically acetobromoglucose, with p-aminophenol in the presence of a promoter, such as a silver or mercury salt.[1] The use of a participating protecting group at the C-2 position of the glucose donor, such as an acetyl group, helps to ensure the formation of the desired 1,2-trans-glycosidic linkage, resulting in the alpha-anomer.[1]
Q2: Why is the alpha-anomer preferentially formed in the Koenigs-Knorr reaction with an acetyl protecting group at C-2?
A2: The stereochemical outcome is directed by neighboring group participation of the C-2 acetyl group.[1] The acetyl group forms a cyclic acyloxonium ion intermediate, which blocks the beta-face of the anomeric carbon. Consequently, the alcohol nucleophile (p-aminophenol) can only attack from the alpha-face, leading to the formation of the alpha-glycosidic bond.[1]
Q3: What are common impurities encountered during the synthesis of this compound?
A3: Common impurities include unreacted p-aminophenol, unreacted acetobromoglucose, the beta-anomer of the product, and ortho-glycosylated byproducts. Additionally, oxidation of the p-aminophenol starting material can lead to colored impurities. During workup, hydrolysis of the acetyl protecting groups may also occur.
Q4: Which analytical techniques are recommended for characterizing this compound?
A4: The primary methods for characterizing the final product are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). ¹H NMR is particularly useful for confirming the anomeric configuration (alpha or beta) by analyzing the coupling constant of the anomeric proton. High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final product.
Troubleshooting Guides
Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive promoter (e.g., silver carbonate/oxide).2. Decomposed acetobromoglucose.3. Insufficient reaction temperature.4. Presence of water in the reaction. | 1. Use freshly prepared or properly stored silver salts. Consider activation of the silver salt prior to use.2. Check the quality of the acetobromoglucose by TLC or ¹H NMR before starting the reaction.3. Ensure the reaction is carried out at the optimal temperature, typically room temperature to slightly elevated temperatures.4. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of the beta-anomer | 1. Non-participating protecting group at C-2 of the glucose donor.2. Use of a non-participating solvent that can act as a nucleophile. | 1. Ensure the use of a glycosyl donor with a participating group at C-2, such as an acetyl or benzoyl group.[1]2. Use non-participating solvents like dichloromethane or diethyl ether. |
| Reaction mixture turns dark/colored | Oxidation of p-aminophenol. | 1. Perform the reaction under an inert atmosphere.2. Use freshly purified p-aminophenol. |
| Difficulties in work-up (emulsion formation) | Presence of insoluble silver salts and other byproducts. | 1. Filter the reaction mixture through a pad of Celite to remove insoluble salts before aqueous work-up.2. Use a combination of organic solvent and brine to break up emulsions during extraction. |
Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of product and impurities during column chromatography | Inappropriate solvent system for flash chromatography. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. A gradient elution from a non-polar solvent (e.g., hexanes or toluene) to a more polar solvent (e.g., ethyl acetate) is often effective.2. Consider using a different stationary phase, such as silica gel treated with triethylamine to reduce tailing of the amine-containing product. |
| Low recovery from recrystallization | 1. Product is too soluble in the chosen solvent.2. Inappropriate solvent polarity. | 1. Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of polar compounds include ethanol, methanol, or mixtures with water.2. Perform small-scale solubility tests with various solvents before attempting a large-scale recrystallization. |
| Oily product after purification | Residual solvent or incomplete removal of protecting groups. | 1. Dry the product under high vacuum for an extended period.2. Confirm complete deprotection by ¹H NMR. If deprotection is incomplete, repeat the deacetylation step. |
| Product degradation on silica gel | The amino group of this compound can be acidic on silica gel, leading to degradation. | 1. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1%).2. Use an alternative purification method such as preparative HPLC. |
Experimental Protocols
Detailed Synthesis Protocol: Koenigs-Knorr Glycosylation of p-Aminophenol
This protocol describes the synthesis of tetra-O-acetyl-p-aminophenyl-α-D-glucopyranoside, the protected precursor to this compound.
Materials:
-
p-Aminophenol
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Silver (I) carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Celite
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-aminophenol (1.0 eq) in anhydrous DCM.
-
Add silver (I) carbonate (1.5 eq) to the solution.
-
In a separate flask, dissolve acetobromoglucose (1.2 eq) in anhydrous DCM.
-
Add the acetobromoglucose solution dropwise to the p-aminophenol solution at room temperature over 30 minutes.
-
Stir the reaction mixture vigorously at room temperature, protected from light, for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove insoluble silver salts. Wash the Celite pad with additional DCM.
-
Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected product.
Detailed Purification Protocol: Flash Chromatography
Materials:
-
Crude tetra-O-acetyl-p-aminophenyl-α-D-glucopyranoside
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.
-
Load the dry sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Detailed Deprotection Protocol: Zemplén Deacetylation
Materials:
-
Pure tetra-O-acetyl-p-aminophenyl-α-D-glucopyranoside
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Amberlite IR120 (H⁺ form) resin
Procedure:
-
Dissolve the protected glucoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite IR120 (H⁺ form) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, this compound.
Visualizations
Caption: Workflow for this compound Synthesis and Purification.
References
Validation & Comparative
A Comparative Guide to Chromogenic and Fluorogenic Substrates for α-Glucosidase Activity Assays: PNP-α-D-Glc vs. MUG-α-D-Glc
For researchers, scientists, and drug development professionals, the accurate measurement of α-glucosidase activity is crucial for a wide range of applications, from fundamental enzymatic studies to high-throughput screening for potential therapeutic inhibitors. The choice of substrate is a critical determinant of assay sensitivity, reliability, and suitability for a given experimental design. This guide provides a comprehensive comparison of two commonly used substrates: the chromogenic p-Nitrophenyl-α-D-glucopyranoside (PNP-α-D-Glc) and the fluorogenic 4-Methylumbelliferyl-α-D-glucopyranoside (MUG-α-D-Glc).
It is important to note that the term "Paph-alpha-d-glc" did not yield any identifiable substrate in scientific literature and is likely a typographical error. Therefore, this guide will focus on the well-established and widely utilized substrates, PNP-α-D-Glc and MUG-α-D-Glc.
Principle of Detection
Both substrates function on the principle of enzymatic cleavage by α-glucosidase, which releases a detectable chromophore or fluorophore.
-
PNP-α-D-Glc: In this chromogenic assay, the cleavage of the glycosidic bond by α-glucosidase releases p-nitrophenol (PNP).[1][2] Under alkaline conditions, PNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 400-405 nm.
-
MUG-α-D-Glc: This fluorogenic substrate, upon enzymatic hydrolysis, releases 4-methylumbelliferone (4-MU).[3] 4-MU is highly fluorescent and its emission can be measured with an excitation wavelength of around 360 nm and an emission wavelength of about 440-460 nm. This fluorescence is directly proportional to the enzyme activity.
Performance Comparison: PNP-α-D-Glc vs. MUG-α-D-Glc
The selection of a substrate often depends on the specific requirements of the experiment, such as the need for high sensitivity, the presence of interfering compounds, and the available instrumentation.
| Feature | PNP-α-D-Glc | MUG-α-D-Glc |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Wavelength | ~400-405 nm | Excitation: ~360 nm, Emission: ~440-460 nm |
| Sensitivity | Lower | Higher |
| Interference | Prone to interference from colored compounds in the sample. | Less susceptible to color interference, but can be affected by fluorescent compounds. |
| Instrumentation | Standard spectrophotometer or microplate reader. | Fluorescence spectrophotometer or microplate reader. |
| Cost | Generally less expensive.[3] | Typically more expensive. |
| Common Applications | Routine enzyme activity assays, inhibitor screening. | High-sensitivity assays, low enzyme concentrations, high-throughput screening. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for α-glucosidase activity assays using both substrates.
Protocol 1: α-Glucosidase Assay using PNP-α-D-Glc
This protocol is adapted from standard enzymatic assay procedures.
Materials:
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (PNP-α-D-Glc) solution (e.g., 5 mM in buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 20 µL of the test sample (e.g., potential inhibitor) or buffer (for control).
-
Add 10 µL of the α-glucosidase enzyme solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the PNP-α-D-Glc solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The α-glucosidase activity is proportional to the amount of p-nitrophenol released.
Protocol 2: α-Glucosidase Assay using MUG-α-D-Glc
This protocol is based on the use of a fluorogenic substrate.
Materials:
-
α-Glucosidase enzyme solution
-
4-Methylumbelliferyl-α-D-glucopyranoside (MUG-α-D-Glc) solution (e.g., 100 µM in buffer)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Stop solution (e.g., 0.2 M glycine-NaOH buffer, pH 10.4)
-
96-well black microplate (for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
To each well of a 96-well black microplate, add 50 µL of phosphate buffer.
-
Add 20 µL of the test sample or buffer.
-
Add 10 µL of the α-glucosidase enzyme solution and incubate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of the MUG-α-D-Glc solution.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
The enzyme activity is determined from the fluorescence intensity of the released 4-methylumbelliferone.
Visualizing the Assay Workflows
The following diagrams illustrate the experimental workflows for both assays.
References
Validating Phenyl-alpha-D-glucoside Assay Results with Mass Spectrometry: A Comparative Guide
For researchers and drug development professionals relying on accurate measurements of alpha-glucosidase activity, the validation of assay results is a critical step to ensure data integrity. The Phenyl-alpha-D-glucoside (Paph-alpha-d-glc) assay, a colorimetric method, is a common tool for this purpose. However, its susceptibility to interference necessitates validation by a more specific and sensitive method like mass spectrometry. This guide provides a comprehensive comparison of the this compound assay and its validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with experimental protocols and performance data.
Performance Comparison: this compound Assay vs. LC-MS/MS
The choice between a colorimetric assay and an LC-MS/MS method depends on the specific requirements of the study. While the this compound assay offers simplicity and high throughput, LC-MS/MS provides superior specificity and sensitivity, making it the gold standard for validation.
| Parameter | This compound Assay (Colorimetric) | LC-MS/MS Method |
| Principle | Enzymatic hydrolysis of this compound to phenol, which is colorimetrically quantified. | Direct quantification of the enzymatic product (phenol) and/or remaining substrate (this compound) based on mass-to-charge ratio. |
| Specificity | Lower. Susceptible to interference from colored compounds or compounds that absorb at the detection wavelength. | High. Detects molecules based on their specific mass and fragmentation patterns, minimizing interference. |
| Sensitivity | Moderate. Detection limits are typically in the micromolar range. | High. Detection limits can be in the nanomolar to picomolar range.[1] |
| Throughput | High. Suitable for screening large numbers of samples in 96- or 384-well plates. | Lower. Sample preparation and chromatographic separation limit the number of samples that can be processed in a given time. |
| Quantitative Accuracy | Good, but can be affected by interfering substances. | Excellent. Provides precise and accurate quantification over a wide dynamic range. |
| Cost | Lower. Requires a standard spectrophotometer. | Higher. Requires expensive and specialized LC-MS/MS instrumentation. |
| Labeling Requirement | Label-free (relies on the chromogenic nature of the product). | Label-free (direct detection of analytes). |
Experimental Protocols
Detailed methodologies for both the this compound assay and its validation by LC-MS/MS are provided below. These protocols can be adapted based on specific experimental conditions and available instrumentation.
This compound Alpha-Glucosidase Assay (Colorimetric)
This protocol is adapted from standard alpha-glucosidase assays using similar chromogenic substrates.
1. Reagents and Materials:
-
Alpha-glucosidase enzyme
-
Phenyl-alpha-D-glucoside (this compound) substrate
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a stock solution of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound (inhibitor) or vehicle control to the respective wells.
-
Add 20 µL of the alpha-glucosidase enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the produced phenol at a specific wavelength (e.g., 287 nm).
-
Calculate the percentage of enzyme inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
LC-MS/MS Validation of this compound Assay
This protocol outlines a general procedure for the quantitative analysis of phenol and/or this compound to validate the results of the colorimetric assay.
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phenol and Phenyl-alpha-D-glucoside analytical standards
-
Internal standard (IS), such as a deuterated analog of phenol or a structurally similar compound.
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation (from the colorimetric assay):
-
Take an aliquot from the reaction mixture of the this compound assay before the addition of the stop solution.
-
Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate the enzyme.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate phenol and this compound (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for phenol and positive mode for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Phenol: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte and the internal standard.
-
4. Data Analysis:
-
Generate a calibration curve using the analytical standards of phenol and/or this compound.
-
Quantify the concentration of the product (phenol) or the remaining substrate (this compound) in the samples by interpolating their peak area ratios to the internal standard on the calibration curve.
-
Compare the results with those obtained from the colorimetric assay to assess the accuracy and identify any discrepancies due to interference.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental processes, the following diagrams have been created using the DOT language.
Caption: Workflow for the colorimetric this compound assay.
Caption: Workflow for the LC-MS/MS validation of the this compound assay.
Caption: Enzymatic hydrolysis of Phenyl-alpha-D-glucoside.
References
A Comparative Guide to α-Glucosidase Kinetics: Cross-Validation of Enzyme Activity
This document is intended for researchers, scientists, and drug development professionals involved in enzyme kinetics, inhibitor screening, and metabolic pathway analysis.
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters for α-glucosidase from Saccharomyces cerevisiae using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. This data provides a baseline for comparing the efficacy of potential inhibitors.
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Inhibitor | Inhibition Type | Ki (μM) | Reference |
| Saccharomyces cerevisiae | pNPG | 0.7395 | 0.1301 (1/min) | - | - | - | [1] |
| Saccharomyces cerevisiae | pNPG | 0.1662 | - | Fisetin | Non-competitive | 10.65 | [2] |
| Bacillus stearothermophilus | pNPG | 0.73 | - | - | - | - | [3] |
| Human Seminal Plasma | pNPG | 2.92 | - | - | - | - | [4] |
Note: Vmax values can be expressed in different units depending on the experimental setup. Direct comparison should be made with caution.
Experimental Protocols
A standardized and reproducible protocol is crucial for obtaining reliable enzyme kinetics data. The following is a detailed methodology for a typical α-glucosidase activity assay using pNPG.
α-Glucosidase Activity Assay Protocol
This protocol is adapted from established methods for determining α-glucosidase activity and inhibition.[5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in potassium phosphate buffer.
-
Prepare a stock solution of pNPG in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer (pH 6.8).
-
Add 10 µL of the test compound solution (or solvent for control).
-
Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the reaction without the inhibitor and Asample is the absorbance in the presence of the inhibitor.
-
Kinetic parameters (Km and Vmax) are determined by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. Lineweaver-Burk plots can be used for a graphical representation and determination of the mode of inhibition.
-
Mandatory Visualization
Experimental Workflow for α-Glucosidase Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining α-glucosidase inhibition.
Caption: Workflow for α-glucosidase inhibition assay.
Modes of Enzyme Inhibition
Understanding the mechanism of inhibition is critical in drug development. The following diagram illustrates the three primary modes of reversible enzyme inhibition.
Caption: Mechanisms of reversible enzyme inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. nipro.co.jp [nipro.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibition of α-Glucosidase, α-Amylase and Protein Glycation by Phenolic Extracts of Cotoneaster bullatus, Cotoneaster zabelii, and Cotoneaster integerrimus Leaves and Fruits: Focus on Anti-Hyperglycemic Activity and Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative overview of the bioactivity of p-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) and related glycoconjugates. The focus is on two key areas of bioactivity: the inhibition of bacterial pilus assembly, a critical virulence factor, and the regulation of stomatal aperture in plants, which is crucial for gas exchange and water homeostasis. Due to the limited availability of direct comparative quantitative data for this compound, this guide presents data for functionally related compounds to establish a framework for evaluation.
Inhibition of Bacterial Pilus Assembly
This compound is an aryl glycoside that has been suggested to interfere with bacterial adhesion by targeting pilus assembly. The Type IV pilus (T4P) is a key virulence factor in many pathogenic bacteria, and its assembly is mediated by the ATPase PilB. Inhibition of PilB is a promising anti-virulence strategy. This section compares the bioactivity of known PilB inhibitors.
Quantitative Bioactivity Data of PilB Inhibitors
The following table summarizes the in vitro and in vivo bioactivities of compounds identified as inhibitors of the T4P assembly ATPase PilB. While direct quantitative data for this compound is not currently available in the literature, these compounds serve as a benchmark for comparison.
| Compound | Target | Assay | Endpoint | Result | Reference |
| Benserazide | PilB ATPase | ATPase Activity Assay | IC50 | 2.1 ± 0.4 μM | [1][2] |
| MANT-ATP Binding Assay | IC50 | 33.6 ± 0.5 μM | [1][2] | ||
| M. xanthus S-motility | Inhibition | Significant at ≥8 μM | [1] | ||
| Levodopa | PilB ATPase | ATPase Activity Assay | IC50 | 58.8 ± 13.3 μM | [1][2] |
| MANT-ATP Binding Assay | IC50 | 50.5 ± 9.2 μM | [1][2] | ||
| M. xanthus S-motility | Inhibition | Significant at ≥32 μM | [1] | ||
| Quercetin | PilB ATPase | MANT-ATP Binding Assay | IC50 | 2.1 μM | [3] |
| ATPase Activity Assay | IC50 | 2.5 μM | [3] | ||
| M. xanthus Piliation | Inhibition | ~50% reduction at 32 μM | [3] |
Signaling Pathway: Inhibition of Type IV Pilus Assembly
The following diagram illustrates the mechanism of action for PilB inhibitors, which interfere with the T4P assembly pathway, ultimately leading to a reduction in bacterial adhesion and biofilm formation.
Caption: Inhibition of the PilB ATPase disrupts pilin polymerization.
Regulation of Stomatal Aperture in Plants
Aryl glycosides, including this compound, have been shown to influence stomatal movement in plants. Stomata are pores on the leaf surface that regulate gas exchange and water transpiration. The ability to modulate stomatal aperture has significant implications for improving plant drought resistance.
Experimental Workflow: Stomatal Aperture Assay
The following diagram outlines a typical workflow for assessing the effect of compounds like this compound on stomatal aperture in the model plant Arabidopsis thaliana.
Caption: Workflow for analyzing stomatal aperture modulation.
Experimental Protocols
PilB ATPase Activity Assay (In Vitro)
This protocol is adapted from studies on PilB inhibitors and can be used to evaluate this compound.[1][3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the ATPase activity of purified PilB protein.
Materials:
-
Purified PilB protein
-
ATP
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the purified PilB protein to each well.
-
Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding a known concentration of ATP to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis, producing a colorimetric signal.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Stomatal Aperture Assay (In Planta)
This protocol provides a method to assess the effect of this compound on stomatal closure in Arabidopsis thaliana.[4]
Objective: To quantify the change in stomatal aperture in response to treatment with a test compound.
Materials:
-
Arabidopsis thaliana plants (wild-type, 3-4 weeks old)
-
Test compound (this compound)
-
Opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)
-
Microscope slides and coverslips
-
Light microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Excise fully expanded leaves from the Arabidopsis plants.
-
Float the leaves in the opening buffer in a petri dish and incubate under light for 2-3 hours to induce stomatal opening.
-
Transfer the leaves to a new petri dish containing the opening buffer with the desired concentration of this compound. For the control, transfer leaves to the opening buffer containing the same concentration of the solvent used to dissolve the test compound.
-
Incubate the leaves under the same light conditions for another 2-3 hours.
-
Carefully remove a leaf and paint the abaxial (lower) surface with a thin layer of clear nail polish.
-
Allow the nail polish to dry completely (approximately 5-10 minutes).
-
Use clear adhesive tape to peel the nail polish impression from the leaf surface.
-
Mount the tape with the epidermal impression on a microscope slide.
-
Observe the stomata under a light microscope and capture images.
-
Use image analysis software to measure the width and length of the stomatal pores. At least 50 stomata should be measured per treatment condition.
-
Calculate the stomatal aperture (width/length ratio) for each stomate.
-
Statistically compare the average stomatal aperture between the treated and control groups to determine the effect of the compound.
References
- 1. Discovery of Two Inhibitors of the Type IV Pilus Assembly ATPase PilB as Potential Antivirulence Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chromogenic Substrates for α-Glucosidase: Unveiling the Advantages of Paph-alpha-d-glc
For Immediate Publication
[City, State] – [Date] – In the dynamic landscape of enzyme kinetics and high-throughput screening, the choice of substrate is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of chromogenic substrates for α-glucosidase, with a special focus on the emerging advantages of 4-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their α-glucosidase assays.
Introduction to α-Glucosidase and Chromogenic Substrates
α-Glucosidases are exoglycosidases that catalyze the hydrolysis of the α-glucosidic linkages of oligosaccharides, releasing α-glucose. These enzymes are crucial in various biological processes, including carbohydrate metabolism, and are significant therapeutic targets for conditions like type 2 diabetes.
The activity of α-glucosidase is commonly assayed using chromogenic substrates. These molecules are colorless until they are enzymatically cleaved, releasing a chromophore that can be quantified spectrophotometrically. The ideal chromogenic substrate offers high sensitivity, specificity, and stability, along with favorable kinetic properties. For decades, p-Nitrophenyl-α-D-glucopyranoside (pNPG) has been the gold standard for α-glucosidase assays. However, novel substrates like this compound are now presenting unique advantages.
Comparison of Key Chromogenic Substrates
This guide focuses on a comparison between the most established chromogenic substrate, pNPG, and the innovative this compound. Other notable substrates are also included for a comprehensive overview.
Performance Data
A direct quantitative comparison of kinetic parameters under identical experimental conditions is not extensively available in the published literature. However, data from various sources allow for an assessment of their individual performance characteristics.
| Substrate | Principle of Detection | Typical Wavelength | Reported Kinetic Parameters (Example) | Key Advantages |
| This compound | Enzymatic release of 4-aminophenol, which can be detected in novel assay formats. | 520 nm / 650 nm (Nanoparticle Assay) | Not widely reported for standard assays. | High sensitivity in nanoparticle-based assays; potential for diverse assay development. |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Enzymatic release of p-nitrophenol.[1] | 400-405 nm[2][3] | K_m: ~2.92 mM (human semen maltase)[4] | Well-established and widely used; extensive literature and protocol availability. |
| 5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside (X-α-Glc) | Enzymatic release of an indolyl derivative that dimerizes to form a blue precipitate. | Visual (blue precipitate) | Primarily qualitative or for colony screening. | Useful for histochemical staining and bacterial colony screening. |
| 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) | Fluorogenic; enzymatic release of fluorescent 4-methylumbelliferone. | Excitation: ~360 nm, Emission: ~450 nm | Not detailed in search results. | Higher sensitivity than chromogenic substrates. |
The Rise of this compound: A New Frontier in Sensitivity
While pNPG has been a reliable tool, this compound offers a significant leap forward in sensitivity through a novel detection mechanism. A recently developed colorimetric assay utilizes the specific recognition between 1,4-phenylenediboronic acid (PDBA) and the glucose moiety of this compound functionalized on gold nanoparticles (AuNPs).
In the absence of α-glucosidase, this compound on the AuNPs binds to PDBA, causing the nanoparticles to aggregate and the solution to change color from red to blue. When α-glucosidase is present, it hydrolyzes this compound, releasing 4-aminophenol. This prevents the aggregation of the AuNPs, and the solution remains red. The ratio of absorbance at 650 nm to 520 nm is linearly proportional to the α-glucosidase activity.[5][6]
This innovative approach offers a detection limit as low as 0.004 U/mL, showcasing a remarkable increase in sensitivity compared to what is typically achievable with standard pNPG assays.[5][6]
Experimental Protocols
Standard α-Glucosidase Assay using pNPG
This protocol is a generalized procedure based on common practices.
1. Reagent Preparation:
-
Phosphate Buffer: 67 mM Potassium Phosphate Buffer, pH 6.8 at 37°C.
-
Substrate Solution: 10 mM p-nitrophenyl-α-D-glucoside (pNPG) in deionized water.
-
Enzyme Solution: α-Glucosidase from Saccharomyces cerevisiae diluted in cold deionized water to achieve a concentration of 0.15-0.3 units/mL.
-
Stop Solution: 100 mM Sodium Carbonate (Na₂CO₃) solution.
2. Assay Procedure:
-
In a microplate well or cuvette, combine 50 µL of the phosphate buffer and 20 µL of the enzyme solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 400-405 nm using a spectrophotometer.[2][3][7]
3. Data Analysis:
-
Calculate the enzyme activity based on the absorbance values, using the molar extinction coefficient of p-nitrophenol.
High-Sensitivity α-Glucosidase Assay using this compound and Gold Nanoparticles
This protocol is based on the novel colorimetric method described in the literature.[5][6]
1. Reagent Preparation:
-
This compound functionalized Gold Nanoparticles (Paph-AuNPs): Synthesized as per established protocols.
-
1,4-Phenylenediboronic acid (PDBA) Solution.
-
α-Glucosidase Solution: At various concentrations for activity determination.
-
Buffer: Appropriate buffer for the enzymatic reaction.
2. Assay Procedure:
-
Add a defined volume of the Paph-AuNPs dispersion to microplate wells.
-
Add various concentrations of the α-glucosidase solution to the wells and incubate to allow for enzymatic hydrolysis of this compound.
-
Add the PDBA solution to induce aggregation of the remaining Paph-AuNPs.
-
Allow the color to develop.
-
Measure the absorbance at 520 nm and 650 nm.
3. Data Analysis:
-
Calculate the ratio of absorbance (A₆₅₀/A₅₂₀). This ratio will be inversely proportional to the α-glucosidase activity.
Conclusion: Choosing the Right Substrate for Your Research Needs
The selection of a chromogenic substrate for α-glucosidase assays should be guided by the specific requirements of the experiment.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) remains the workhorse for routine α-glucosidase activity measurements and inhibitor screening due to its well-documented protocols, commercial availability, and the extensive body of literature that allows for cross-study comparisons.
-
This compound emerges as a superior alternative when high sensitivity is paramount. The novel gold nanoparticle-based assay offers a significantly lower detection limit, opening new avenues for detecting minute enzyme activities and for the development of highly sensitive diagnostic tools. While not yet as established as pNPG for standard spectrophotometric assays, its unique properties make it an exciting prospect for future advancements in enzyme assay technology.
Researchers are encouraged to consider the specific needs of their assays in terms of sensitivity, cost, and desired throughput when selecting the most appropriate chromogenic substrate. The development of substrates like this compound underscores the continuous innovation in the field, providing scientists with more powerful tools for their research endeavors.
References
- 1. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Detailed Experimental Protocol for the α-Glucosidase Activity Assay Following Polysaccharide Extraction? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. protocols.io [protocols.io]
- 4. P-Nitrophenol-alpha-D-glucopyranoside as substrate for measurement of maltase activity in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advanceseng.com [advanceseng.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Connection: Correlating In Vitro Paph-alpha-d-glc Assay Results with In Vivo Efficacy of Alpha-Glucosidase Inhibitors
For researchers, scientists, and drug development professionals, establishing a clear line of sight between early-stage in vitro screening and subsequent in vivo outcomes is paramount. This guide provides a comparative analysis of the Paph-alpha-d-glc (p-nitrophenyl-α-D-glucopyranoside) assay, a widely used in vitro method for identifying alpha-glucosidase inhibitors, with corresponding in vivo studies that validate their anti-hyperglycemic effects. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to bridge the translational gap in the development of novel therapeutics for type 2 diabetes.
At the heart of managing type 2 diabetes lies the control of postprandial hyperglycemia, the spike in blood glucose levels after a meal.[1] One effective therapeutic strategy is the inhibition of intestinal alpha-glucosidases, enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.[2] Delaying carbohydrate digestion through the action of alpha-glucosidase inhibitors effectively blunts the post-meal glucose surge.[2][3]
The this compound assay serves as a primary, high-throughput screening method to identify potential alpha-glucosidase inhibitors. This colorimetric assay utilizes the synthetic substrate p-nitrophenyl-α-D-glucopyranoside, which upon cleavage by alpha-glucosidase, releases the yellow-colored product p-nitrophenol. The intensity of this color is directly proportional to the enzyme's activity, and a reduction in color in the presence of a test compound indicates inhibition.
While this in vitro assay is a powerful tool for initial screening, its true value is realized when its results can be reliably correlated with in vivo efficacy. In vivo studies, typically employing animal models, are crucial for confirming the physiological effects of these inhibitors on blood glucose regulation. The oral glucose tolerance test (OGTT) is a standard in vivo method used to assess how an organism processes a glucose load, providing a clear picture of a compound's ability to mitigate hyperglycemia.
This guide will delve into the experimental data for well-characterized alpha-glucosidase inhibitors, presenting a side-by-side comparison of their in vitro inhibitory concentrations (IC50) with their in vivo performance in oral glucose tolerance tests.
Quantitative Data Comparison
The following tables summarize the in vitro alpha-glucosidase inhibitory activity (IC50 values) and the corresponding in vivo anti-hyperglycemic effects of selected compounds. The data has been compiled from various scientific studies to provide a comparative overview.
| Compound | In Vitro α-Glucosidase Inhibition (IC50) | In Vivo Model | In Vivo Effect on Oral Glucose Tolerance Test (OGTT) |
| Acarbose (Positive Control) | 193.37 µg/mL[3] | Streptozotocin-induced diabetic rats | Significantly reduced peak blood glucose and area under the curve after oral sucrose challenge.[4] |
| Quercetin | 29.47 ± 3.36 μM[5] | Streptozotocin-induced diabetic rats | Alleviated postprandial hyperglycemia after a starch solution administration.[6] |
| Luteolin | (1.72 ± 0.05) × 10⁻⁴ mol L⁻¹[7] | Streptozotocin-induced diabetic rats | Markedly reduced blood glucose levels and significantly improved OGTT.[8] |
| Myricetin | 414 μM[9] | Streptozotocin-induced diabetic rats | Reduced post-prandial hyperglycemia with a potential similar to Acarbose.[9] |
Experimental Protocols
In Vitro: this compound (α-Glucosidase Inhibition) Assay
This protocol is a standard method for determining the in vitro inhibitory activity of a compound against alpha-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution (0.5 U/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is used as a positive control, and a reaction mixture without the test compound serves as the negative control.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo: Oral Glucose Tolerance Test (OGTT)
This protocol describes the procedure for assessing the in vivo anti-hyperglycemic effect of a test compound in a rodent model.
Animal Model:
-
Male Wistar rats or C57BL/6 mice are commonly used.
-
Diabetes can be induced by a single intraperitoneal injection of streptozotocin (STZ).
Materials:
-
Test compound
-
Acarbose (positive control)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Record the fasting blood glucose levels from the tail vein.
-
Administer the test compound or acarbose orally by gavage at a predetermined dose. The control group receives the vehicle.
-
After 30 minutes, administer a glucose solution (2 g/kg body weight) orally to all animals.
-
Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes after the glucose load.
-
Plot the blood glucose concentration against time to generate the glucose tolerance curve.
-
The area under the curve (AUC) is calculated to quantify the overall glycemic response. A significant reduction in the AUC for the treated groups compared to the control group indicates an improvement in glucose tolerance.
Visualizing the Process and Pathway
To better understand the experimental flow and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from in vitro screening to in vivo validation.
Caption: Mechanism of action of alpha-glucosidase inhibitors in the small intestine.
References
- 1. α-glucosidase inhibitors from plants: A natural approach to treat diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. α-Glucosidase inhibition by luteolin: kinetics, interaction and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Antidiabetic Effect of Luteolin in STZ Induced Diabetic Rats: Molecular Docking, Molecular Dynamics, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Alpha-Glucosidase Inhibitors: A Review of Kinetic Parameters
Introduction
Alpha-glucosidase inhibitors are a class of therapeutic agents that play a crucial role in the management of type 2 diabetes mellitus. By competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine, these compounds delay the digestion of complex carbohydrates, thereby reducing postprandial hyperglycemia.[1][2][3][4] The efficacy of these inhibitors is often quantified by their kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This guide provides a comparative analysis of the kinetic data for the well-established alpha-glucosidase inhibitor, acarbose, and a novel, potent N-alkyl-deoxynojirimycin derivative, highlighting the experimental methodologies used to determine these values.
While the kinetic data for a specific compound of interest, "Paph-alpha-d-glc," were not available in the reviewed literature, this guide serves as a template for evaluating and comparing the enzymatic inhibition kinetics of alpha-glucosidase inhibitors. The principles and methodologies described herein are broadly applicable to the characterization of novel therapeutic candidates.
Comparative Kinetic Data
The following table summarizes the Km and Vmax values for the inhibition of alpha-glucosidase by acarbose and a potent N-alkyl-deoxynojirimycin derivative (compound 43 from a cited study).[5] A lower Km value generally indicates a higher binding affinity of the inhibitor to the enzyme, while changes in Vmax can provide insights into the mechanism of inhibition.
| Inhibitor | Enzyme Source | Substrate | Km (mM) | Vmax (µM/min) | Inhibition Type |
| No Inhibitor | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 2.29 ± 0.005 | 0.0016 ± 0.0000 | - |
| Acarbose | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Data not specified in this format; IC50 = 822.0 ± 1.5 µM | Data not specified in this format | Competitive |
| N-alkyl-deoxynojirimycin derivative (Cpd 43) | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Kᵢ = 10 µM | Vmax not affected | Competitive |
Note: The provided literature for the N-alkyl-deoxynojirimycin derivative specified the inhibition constant (Ki) for the competitive inhibitor, which is a measure of binding affinity, and noted that Vmax was not affected, which is characteristic of competitive inhibition. For acarbose, the IC50 value is provided, which is the concentration of inhibitor required to reduce enzyme activity by 50%. While direct Km and Vmax values in the presence of acarbose were not tabulated in the same format across the reviewed sources, it is a well-established competitive inhibitor.[5]
Experimental Protocols
The determination of Km and Vmax values for alpha-glucosidase inhibitors typically involves a chromogenic assay using a synthetic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).[6] The general steps are outlined below.
Alpha-Glucosidase Inhibition Assay
-
Preparation of Reagents:
-
Alpha-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).[2][6]
-
A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.[6]
-
The inhibitor (e.g., acarbose, N-alkyl-deoxynojirimycin derivative) is dissolved to create a stock solution, from which serial dilutions are made.
-
-
Enzyme Inhibition Procedure:
-
In a 96-well microplate, varying concentrations of the inhibitor are pre-incubated with the alpha-glucosidase enzyme solution for a specific period (e.g., 15 minutes at 37°C).[6]
-
The enzymatic reaction is initiated by adding the pNPG substrate solution to the enzyme-inhibitor mixture.[6]
-
The reaction is allowed to proceed for a defined time (e.g., 15-20 minutes at 37°C).[2][6]
-
The reaction is terminated by adding a stop solution, such as sodium carbonate (Na2CO3).[2]
-
-
Data Acquisition and Analysis:
-
The absorbance of the product, p-nitrophenol, is measured spectrophotometrically at a wavelength of 405 nm.[2]
-
The initial reaction velocity (V) is calculated from the rate of p-nitrophenol formation.
-
To determine the mode of inhibition and the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of both the substrate and the inhibitor.
-
The data are then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]), which allows for the graphical determination of Km and Vmax.[6]
-
Signaling Pathway and Experimental Workflow
The inhibition of alpha-glucosidase directly impacts carbohydrate metabolism by delaying the breakdown of complex carbohydrates into absorbable monosaccharides. This, in turn, modulates postprandial blood glucose levels.
Caption: Mechanism of action of alpha-glucosidase inhibitors on carbohydrate digestion and glucose absorption.
Caption: General experimental workflow for determining enzyme kinetic parameters.
References
- 1. nbinno.com [nbinno.com]
- 2. An overview on the role of bioactive α-glucosidase inhibitors in ameliorating diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. musechem.com [musechem.com]
- 5. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Paph-alpha-d-glc: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Paph-alpha-d-glc (4-Aminophenyl α-D-glucopyranoside), ensuring compliance with safety regulations and fostering a culture of best practices in the laboratory.
Core Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a framework of regulations designed to protect laboratory personnel and the environment. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Additionally, the Occupational Safety and Health Administration (OSHA) mandates standards for container compatibility and laboratory safety.[1]
Academic and research laboratories may also be subject to Subpart K of the RCRA, which provides alternative, more flexible standards for managing hazardous waste in these specific settings.[3] Key tenets of these regulations include the stringent prohibition of disposing of chemical waste in regular trash or down the sewer, mandatory documentation of waste generation, and regular removal of waste from laboratory premises.[1]
Characterization of this compound Waste
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Segregation:
-
Designate as Chemical Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and paper towels), must be treated as chemical waste.
-
Segregate at the Source: Do not mix this compound waste with other waste streams. It should be collected in a designated waste container at or near the point of generation.[1] Incompatible chemicals must be kept separate to prevent dangerous reactions.[2]
2. Proper Containerization:
-
Select a Compatible Container: Use a container that is chemically resistant to this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers if there is any possibility of the waste being acidic or basic.[2]
-
Ensure Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "4-Aminophenyl α-D-glucopyranoside." The label should also include the date of accumulation and the name of the generating researcher or lab.
-
Secure Closure: The container must have a secure, leak-proof lid to prevent spills and evaporation.[1] Keep the container closed except when adding waste.
-
Capacity Limit: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[2]
3. Storage and Accumulation:
-
Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[2]
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1][2]
-
Time Limits: Be aware of the regulatory time limits for waste accumulation. Under RCRA, there are limits on how long waste can be stored in a satellite accumulation area before being moved to a central storage facility.[3] Academic labs operating under Subpart K may have different timeframes, often allowing for longer accumulation periods (e.g., up to twelve months).[3]
4. Disposal and Removal:
-
Arrange for Professional Disposal: this compound waste must be disposed of through your institution's licensed hazardous waste disposal vendor.
-
Documentation: Complete all necessary waste pickup forms and documentation as required by your institution and the disposal vendor. This typically includes information on the chemical composition and quantity of the waste.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general quantitative guidelines for laboratory chemical waste based on federal regulations.
| Parameter | Guideline | Regulation/Source |
| Container Fill Level | Do not exceed 90% of the container's total capacity. | General Best Practice[2] |
| Satellite Accumulation Limit (Volume) | Up to 55 gallons of hazardous waste (or one quart of acute hazardous waste). | RCRA[3] |
| Storage Time Limit (Academic Labs) | Up to 12 months for hazardous waste to be removed from the laboratory. | EPA Subpart K[3] |
| Storage Time Limit (Standard Generators) | Varies by generator status (e.g., Large Quantity Generators can store for up to 90 days).[2] | RCRA |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our shared ecosystem.
References
Essential Safety and Operational Guidance for Handling Paph-alpha-d-glc
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the personal protective equipment (PPE), operational handling, and disposal of Paph-alpha-d-glc. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: aminophenols and glycosides. Aminophenols are known to be harmful if ingested or inhaled, can cause serious eye irritation, and are suspected of causing genetic defects[1][2].
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with aminophenol derivatives.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles with side shields or Face Shield | Must be worn at all times to protect against splashes and airborne particles. If there is a significant splash risk, a face shield should be worn in addition to goggles[1][3][4]. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for tears and holes before each use. Contaminated gloves should be removed promptly and hands washed thoroughly[1][3][5]. |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. It should not be worn outside of the laboratory[3][6]. |
| Respiratory | Particulate Respirator (e.g., N95 or P2) | Recommended when handling the solid compound to prevent inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood[1][7]. |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects[3][6]. |
Experimental Protocol for Handling this compound
The following is a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Preparation and Area Setup:
- Designate a specific area for handling this compound, preferably within a chemical fume hood.
- Ensure that an eyewash station and safety shower are readily accessible[3][8].
- Gather all necessary PPE as outlined in the table above and inspect it for any damage.
- Prepare all necessary equipment and reagents before handling the compound.
2. Donning of Personal Protective Equipment (PPE):
- Put on a lab coat and ensure it is fully buttoned.
- Don safety goggles.
- Put on chemical-resistant gloves.
3. Handling the Compound:
- When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
- Handle all containers with care to prevent spills.
4. Spills and Emergency Procedures:
- In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
- For larger spills, evacuate the area and follow your institution's emergency procedures[8].
- In case of skin contact, immediately wash the affected area with soap and water[2][3].
- In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention[2][3].
5. Disposal:
- All waste contaminated with this compound should be treated as hazardous waste.
- Dispose of contaminated materials, including gloves and absorbent pads, in a clearly labeled, sealed hazardous waste container.
- Follow all local, state, and federal regulations for hazardous waste disposal.
6. Doffing of Personal Protective Equipment (PPE):
- Remove gloves first by peeling them off from the cuff, turning them inside out.
- Remove the lab coat, folding the contaminated part inward.
- Remove safety goggles.
- Wash hands thoroughly with soap and water after removing all PPE[3].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
